Technical Documentation Center

(4-(1-Methylcyclopropyl)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-(1-Methylcyclopropyl)phenyl)boronic acid
  • CAS: 1264296-84-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of [4-(1-Methylcyclopropyl)phenyl]boronic acid: A Technical Guide

Executive Summary [4-(1-Methylcyclopropyl)phenyl]boronic acid (CAS: 1264296-84-5)[1] is a highly valued organoboron building block in modern medicinal chemistry. The incorporation of a 1-methylcyclopropyl moiety into aro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(1-Methylcyclopropyl)phenyl]boronic acid (CAS: 1264296-84-5)[1] is a highly valued organoboron building block in modern medicinal chemistry. The incorporation of a 1-methylcyclopropyl moiety into aromatic systems provides a unique combination of increased lipophilicity, steric bulk, and metabolic stability compared to traditional alkyl substituents. This technical guide provides a comprehensive, self-validating protocol for the synthesis, isolation, and characterization of this compound, emphasizing the mechanistic causality behind each experimental parameter.

Pharmacological Relevance & Structural Rationale

In rational drug design, the cyclopropyl group is frequently employed as a bioisostere for gem-dimethyl or ethyl groups. The 1-methylcyclopropyl variant is particularly notable for its ability to restrict the conformational flexibility of adjacent pharmacophores while resisting cytochrome P450-mediated oxidation at the benzylic position. Boronic acids bearing this motif are critical precursors for Suzuki-Miyaura cross-coupling reactions, enabling the late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs), such as inhibitors of kynurenine-3-monooxygenase (KMO) utilized in the treatment of neurodegenerative and inflammatory diseases[2][3].

Retrosynthetic Strategy & Pathway Design

The synthesis of[4-(1-methylcyclopropyl)phenyl]boronic acid is most efficiently achieved through a four-step linear sequence starting from commercially available 4-bromoacetophenone. Direct Grignard formation on cyclopropyl-substituted benzenes can be sluggish and prone to Wurtz homocoupling; therefore, a palladium-catalyzed Miyaura borylation is the preferred route for introducing the boron functional group.

Synthesis_Workflow A 4-Bromoacetophenone B 1-Bromo-4-(prop-1-en-2-yl) benzene A->B Wittig Olefination C 1-Bromo-4-(1-methylcyclopropyl) benzene B->C Simmons-Smith Cyclopropanation D Pinacol Boronate Ester C->D Miyaura Borylation E [4-(1-Methylcyclopropyl)phenyl] boronic acid D->E Oxidative Hydrolysis

Figure 1: Stepwise synthetic workflow for[4-(1-methylcyclopropyl)phenyl]boronic acid.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 1-Bromo-4-(prop-1-en-2-yl)benzene
  • Objective: Convert the acetyl group to a terminal isopropenyl group via Wittig olefination.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere at 0 °C.

    • Add potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise. Stir for 30 minutes to generate the active ylide.

    • Add 4-bromoacetophenone (1.0 eq) dropwise as a solution in THF. Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: KOtBu is preferred over stronger bases (like n-BuLi) to minimize halogen-metal exchange side reactions with the aryl bromide. The formation of a bright yellow solution upon base addition serves as a visual self-validation of ylide generation.

Phase 2: Simmons-Smith Cyclopropanation
  • Objective: Install the cyclopropyl ring via carbenoid addition to the terminal alkene.

  • Procedure:

    • Dissolve 1-bromo-4-(prop-1-en-2-yl)benzene (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under nitrogen at 0 °C.

    • Add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 eq) dropwise.

    • Slowly add diiodomethane (CH₂I₂, 2.0 eq) dropwise. Maintain the internal temperature strictly at 0 °C during the addition.

    • Stir at room temperature for 12 hours. Quench carefully with 1M HCl, extract with DCM, and purify via silica plug.

  • Causality & Validation: Et₂Zn and CH₂I₂ react to form the active Furukawa carbenoid (IZnCH₂I). Strict temperature control during addition is mandatory; carbenoid formation is highly exothermic, and thermal runaway leads to rapid carbenoid decomposition, resulting in poor yields and the formation of polymeric zinc species.

Phase 3: Miyaura Borylation
  • Objective: Convert the aryl bromide to a pinacol boronate ester.

  • Procedure:

    • Charge a Schlenk flask with 1-bromo-4-(1-methylcyclopropyl)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).

    • Add anhydrous 1,4-dioxane (0.2 M) and sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen[4].

    • Add Pd(dppf)Cl₂ (0.05 eq) and heat the sealed vessel to 90 °C for 16 hours.

    • Filter the cooled mixture through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Validation: The choice of KOAc is critical. It is a weak base that facilitates the transmetallation of the boron species but is not strong enough to activate the newly formed boronate ester toward unwanted Suzuki-Miyaura homocoupling (which would yield a biaryl dimer byproduct). The bidentate dppf ligand enforces the required cis-geometry on the palladium intermediate, accelerating the catalytic cycle.

Phase 4: Oxidative Hydrolysis to the Free Boronic Acid
  • Objective: Cleave the pinacol ester to yield the target boronic acid.

  • Procedure:

    • Dissolve the pinacol ester (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

    • Add sodium periodate (NaIO₄, 3.0 eq) and stir at room temperature for 30 minutes.

    • Add 1M aqueous HCl (1.5 eq) and stir for an additional 2 hours.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the residue with cold hexanes to afford the pure product.

  • Causality & Validation: NaIO₄ oxidatively cleaves the pinacol diol, releasing the boronic acid without requiring the harsh acidic or basic reflux conditions traditionally used for ester hydrolysis. This mild approach prevents protodeboronation (the unwanted cleavage of the C-B bond).

Physicochemical Characterization

The following table summarizes the key physicochemical properties and identification metrics for [4-(1-methylcyclopropyl)phenyl]boronic acid[1].

PropertyValue / Description
Chemical Name [4-(1-Methylcyclopropyl)phenyl]boronic acid
CAS Number 1264296-84-5
Molecular Formula C₁₀H₁₃BO₂
Molecular Weight 176.02 g/mol
InChI Key BLUOPSLMMGHBDL-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, THF; Insoluble in Hexanes

Analytical Considerations & Troubleshooting

When characterizing boronic acids via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR), researchers must account for spontaneous dehydration. In the solid state and in concentrated solutions, boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • NMR Analysis: To obtain a clean ¹H-NMR spectrum, it is strongly recommended to add a drop of D₂O to the DMSO-d₆ NMR tube. This shifts the equilibrium entirely to the monomeric boronic acid, preventing the appearance of complex, broadened multiplets caused by the boroxine-monomer mixture.

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) often fails to show the [M+H]⁺ ion for the monomer. Instead, analysts should look for the boroxine mass[3M - 3H₂O + H]⁺ or analyze the compound in negative ion mode as the[M-H]⁻ adduct.

References

  • [4-(1-methylcyclopropyl)
  • Source: Google Patents (ES2629194T3 / US9388146B2)
  • THAI KAUNO A TARTA DE TRATAMENTE M IN - (Patent detailing Suzuki/Miyaura coupling conditions)
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Simmons-Smith Cyclopropanation Reaction Source: Organic Reactions, 58, 1-415. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Utility of (4-(1-Methylcyclopropyl)phenyl)boronic Acid

Executive Summary In the landscape of modern medicinal chemistry and advanced materials synthesis, the strategic selection of building blocks dictates the pharmacokinetic and physicochemical success of downstream molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials synthesis, the strategic selection of building blocks dictates the pharmacokinetic and physicochemical success of downstream molecules. (4-(1-Methylcyclopropyl)phenyl)boronic acid serves as a dual-purpose reagent: it acts as a highly efficient nucleophilic partner in palladium-catalyzed cross-couplings, and it seamlessly installs the 1-methylcyclopropyl moiety—a privileged bioisostere. This technical guide provides an in-depth analysis of its molecular structure, comparative advantages over traditional alkyl groups, and a field-validated protocol for its application in Suzuki-Miyaura couplings.

Physicochemical Profiling & Structural Analysis

Accurate structural characterization is the first step in predicting a building block's reactivity and behavior in complex synthetic sequences. The molecule consists of an electron-neutral phenyl ring, a boronic acid functional group (-B(OH)₂), and a bulky 1-methylcyclopropyl substituent at the para position.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name (4-(1-Methylcyclopropyl)phenyl)boronic acidStandardized IUPAC nomenclature.
CAS Number 1264296-84-5Unique registry identifier for sourcing [1].
Molecular Formula C₁₀H₁₃BO₂Defines the stoichiometric mass balance.
Molecular Weight 176.02 g/mol Critical for accurate molarity calculations in catalytic cycles.
Structural Class Aryl Boronic AcidIndicates utility as a transmetalation agent [2].
Substitution Pattern Para (1,4-substituted)Eliminates ortho-steric hindrance during palladium coordination.

The 1-Methylcyclopropyl Moiety as a Strategic Bioisostere

As a Senior Application Scientist, I frequently encounter drug candidates that fail during in vivo pharmacokinetic screening due to rapid clearance. The tert-butyl group is notoriously susceptible to this; its sp³-hybridized methyl carbons undergo rapid hydrogen abstraction by Cytochrome P450 (CYP450) enzymes, leading to oxidative degradation.

To circumvent this, we utilize (4-(1-methylcyclopropyl)phenyl)boronic acid to install a 1-methylcyclopropyl group as a bioisostere.

The Causality of Metabolic Stability: The cyclopropyl ring introduces significant ring strain, forcing the C-C bonds to adopt bent "banana" conformations. Consequently, the C-H bonds acquire increased s-character (approaching sp² hybridization). This electronic shift raises the C-H bond dissociation energy from ~96 kcal/mol (in standard alkyls) to ~106 kcal/mol. This thermodynamic barrier severely impedes CYP450-mediated radical abstraction, thereby extending the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API) [3].

Comparative Bioisosteric Metrics
Property / Metrictert-Butyl Group1-Methylcyclopropyl GroupMechanistic Impact
Steric Volume High (Cone angle ~114°)High (Similar bulk)Maintains target binding pocket occupancy.
Lipophilicity ( Δ clogP) +1.98+1.55Reduced lipophilicity improves aqueous solubility.
Metabolic Stability Low (Rapid oxidation)High (Resists oxidation)Increased s-character of C-H bonds prevents abstraction.
Bond Dissociation Energy ~96 kcal/mol (C-H)~106 kcal/mol (C-H)Prevents radical formation during Phase I metabolism.

Mechanistic Utility in Suzuki-Miyaura Cross-Coupling

The primary synthetic application of (4-(1-methylcyclopropyl)phenyl)boronic acid is the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction. The para-substitution of the bulky 1-methylcyclopropyl group is a critical design feature; it provides the necessary steric bulk for downstream biological activity without crowding the boronic acid moiety. This ensures that the transmetalation step—often the rate-limiting step in cross-coupling—proceeds efficiently.

Below is the logical relationship of the catalytic cycle utilizing this specific boronic acid.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')] OxAdd->TransMet Boronic Acid + Base TransMet->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') TransMet->Product Product Release ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic (4-(1-Methylcyclopropyl)phenyl) boronic acid Boronic->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle for (4-(1-methylcyclopropyl)phenyl)boronic acid coupling.

Standardized Experimental Protocol: Self-Validating Suzuki Workflow

To ensure high yields and reproducibility, the following protocol incorporates self-validating checkpoints. This methodology is optimized for coupling (4-(1-methylcyclopropyl)phenyl)boronic acid with a generic aryl bromide [4].

Reagents and Stoichiometry
  • Aryl Bromide (Ar-Br): 1.0 equivalent (Limiting reagent)

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid: 1.2 equivalents

  • Catalyst (Pd(dppf)Cl₂): 0.05 equivalents (5 mol%)

  • Base (K₂CO₃): 2.0 equivalents

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Preparation & Rigorous Degassing:

    • Action: In a flame-dried Schlenk flask, combine the aryl bromide, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. If present, O₂ will irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) oxide complex, halting the catalytic cycle.

  • Catalyst Activation:

    • Action: Add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the flask.

    • Causality: The bidentate 'dppf' ligand is chosen specifically because its wide bite angle enforces a cis-geometry on the palladium center. This spatial arrangement drastically lowers the activation energy required for the final reductive elimination step.

  • Reaction Execution & Self-Validation:

    • Action: Heat the reaction mixture to 90 °C in an oil bath.

    • Self-Validation Checkpoint: At the 2-hour and 4-hour marks, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system validates itself when you observe the quantitative disappearance of the Ar-Br mass peak and the concurrent emergence of the biaryl product mass peak. Do not proceed to workup until the Ar-Br peak is <2% of total area.

  • Workup & Isolation:

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine (3x) to remove the inorganic salts and water-soluble boronic acid byproducts.

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.

References

  • Journal of Medicinal Chemistry. "The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time". ACS Publications. Available at:[Link]

  • ResearchGate. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence". ResearchGate Scientific Network. Available at: [Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of (4-(1-Methylcyclopropyl)phenyl)boronic Acid

Abstract: (4-(1-Methylcyclopropyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique combination of a rigid cyclopropyl scaffold and the versatile boronic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (4-(1-Methylcyclopropyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique combination of a rigid cyclopropyl scaffold and the versatile boronic acid moiety. Accurate structural confirmation and purity assessment are paramount for its successful application. This guide provides an in-depth technical overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As empirical data for this specific molecule is not widely published, this document synthesizes data from analogous structures and first principles to provide a predictive yet authoritative framework. We present detailed, field-proven protocols designed to yield high-quality, unambiguous data, addressing common challenges associated with the analysis of arylboronic acids, such as oligomerization. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of (4-(1-Methylcyclopropyl)phenyl)boronic acid incorporates three key fragments that dictate its spectroscopic properties: the 1-methylcyclopropyl group, the 1,4-disubstituted (para) phenyl ring, and the boronic acid functional group [-B(OH)₂].

A critical consideration in the analysis of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This equilibrium can lead to complex or broadened signals in NMR spectra and the appearance of characteristic bands in IR spectra. The experimental protocols outlined in this guide are designed to control this equilibrium and favor the monomeric species for clear analysis.

Caption: Equilibrium between the boronic acid monomer and its trimeric anhydride (boroxine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (4-(1-Methylcyclopropyl)phenyl)boronic acid. Obtaining high-quality spectra requires careful sample preparation to mitigate the formation of boroxines, which can cause significant peak broadening and spectral complexity.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide distinct signals for each proton environment in the molecule.

  • Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets. Protons ortho to the boronic acid group are expected to be downfield (δ ≈ 7.8-8.1 ppm) compared to those ortho to the cyclopropyl group (δ ≈ 7.2-7.4 ppm) due to the electron-withdrawing nature of the boronic acid.

  • Methyl Protons: The methyl group on the cyclopropyl ring will appear as a sharp singlet, typically in the range of δ ≈ 1.3-1.5 ppm.

  • Cyclopropyl Protons: The four methylene protons of the cyclopropyl ring are diastereotopic and will present as two multiplets, often appearing as overlapping signals in the range of δ ≈ 0.7-1.0 ppm.

  • Boronic Acid Protons: The two acidic protons of the -B(OH)₂ group will appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration, solvent, and water content. In protic solvents like CD₃OD or D₂O, these protons will exchange with the solvent and become unobservable.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the unique carbon environments.

  • Aromatic Carbons: Four signals are expected for the phenyl ring. The carbon ipso to the boronic acid (C-B) can be challenging to observe; its signal is often broad or of low intensity due to quadrupolar relaxation from the adjacent boron nucleus.[4]

  • Cyclopropyl Carbons: The quaternary carbon and the two methylene carbons of the cyclopropyl ring will give rise to three distinct signals.

  • Methyl Carbon: A single signal is expected for the methyl carbon.

Predicted ¹¹B NMR Spectrum

¹¹B NMR is highly informative for characterizing boronic acids.

  • Monomer vs. Boroxine: The sp²-hybridized boron atom in the monomeric boronic acid typically resonates in the range of δ ≈ 28-31 ppm.[5] The corresponding boroxine trimer appears slightly downfield, around δ ≈ 33 ppm.[5] The relative integration of these signals can quantify the equilibrium in a given sample.

  • Experimental Consideration: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals are often broad. It is advisable to use quartz NMR tubes to avoid a broad background signal from borosilicate glass.[6]

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Setup & Acquisition start Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL of Deuterated Solvent start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex spectrometer High-Field Spectrometer (≥400 MHz) vortex->spectrometer Transfer to NMR Tube acquire_H1 Acquire ¹H Spectrum (e.g., 16-32 scans) spectrometer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (e.g., 1024+ scans) spectrometer->acquire_C13 acquire_B11 Acquire ¹¹B Spectrum (Quartz Tube) spectrometer->acquire_B11

Caption: General workflow for high-quality NMR data acquisition of arylboronic acids.

  • Solvent Selection: The choice of solvent is critical. To favor the monomer and obtain sharp signals, deuterated methanol (CD₃OD) is highly recommended as it breaks up the boroxine trimer.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is also a good alternative where the B(OH)₂ protons can often be observed.[2][3]

  • Sample Preparation:

    • Weigh 5-10 mg of (4-(1-Methylcyclopropyl)phenyl)boronic acid into a clean, dry NMR tube.

    • Add ~0.6 mL of the chosen deuterated solvent (e.g., CD₃OD).

    • Cap the tube and vortex or sonicate until the sample is fully dissolved.

  • Spectrometer Parameters:

    • Use a high-field spectrometer (≥400 MHz) for optimal signal dispersion.

    • For ¹H NMR, acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the isotope.

    • For ¹¹B NMR, use a quartz NMR tube and a dedicated boron probe if available. A broad proton-decoupled pulse sequence is standard.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded O-H stretching of the B(OH)₂ group.[7][8]

  • B-O Stretch: A strong, characteristic band for the B-O single bond stretch should appear around 1330-1380 cm⁻¹.[9]

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands for the aromatic ring will be present in the 1400-1600 cm⁻¹ region.

  • Boroxine Indicator: The absence of the broad O-H band and the appearance of a new strong band around 700 cm⁻¹ would be indicative of significant conversion to the boroxine anhydride.[1]

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Procedure:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information to support the proposed structure.

  • Molecular Ion: The compound has a monoisotopic mass of 176.101 g/mol . Depending on the ionization technique, the molecular ion ([M]⁺˙), a protonated molecule ([M+H]⁺), or a deprotonated molecule ([M-H]⁻) should be observed.

  • Ionization: Electrospray Ionization (ESI) is a common and effective technique for analyzing boronic acids, often in negative ion mode to observe [M-H]⁻.[3]

  • Fragmentation: Common fragmentation pathways may include the loss of water (H₂O) or the boronic acid group. The benzylic-like position of the cyclopropyl ring may lead to fragmentation that results in a stable cyclopropyl-substituted tropylium-like cation.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL or ng/mL range.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Method:

    • Infuse the sample solution directly or via an LC system.

    • Use ESI in both positive and negative ion modes to determine the optimal ionization.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Summary of Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber / m/z Notes
¹H NMR Aromatic (ortho to -B(OH)₂)δ 7.8-8.1 ppm (d)AA'BB' system with aromatic protons ortho to cyclopropyl.
Aromatic (ortho to -CycPr)δ 7.2-7.4 ppm (d)
Methyl (-CH₃)δ 1.3-1.5 ppm (s)
Cyclopropyl (-CH₂-)δ 0.7-1.0 ppm (m)Two sets of diastereotopic protons.
Boronic Acid (-OH)δ 4.0-6.0 ppm (br s)Variable; exchanges in protic solvents.
¹³C NMR Aromatic (C-B)δ ~130-135 ppmSignal may be broad or unobserved.
Aromatic (C-CycPr)δ ~150-155 ppm
Aromatic (CH)δ ~125-135 ppmTwo distinct signals expected.
Cyclopropyl (Quaternary C)δ ~15-20 ppm
Cyclopropyl (-CH₂-)δ ~10-15 ppm
Methyl (-CH₃)δ ~20-25 ppm
¹¹B NMR Monomer (-B(OH)₂)δ 28-31 ppmBroad singlet.
Boroxine Trimerδ ~33 ppmBroad singlet, indicative of dehydration.
IR O-H Stretch3200-3600 cm⁻¹ (broad, strong)Characteristic of hydrogen-bonded boronic acid.
C-H Stretch (Aromatic)>3000 cm⁻¹
C-H Stretch (Aliphatic)<3000 cm⁻¹
B-O Stretch1330-1380 cm⁻¹ (strong)Key diagnostic peak for the B-O bond.
MS Molecular Ion ([M]⁺˙)m/z = 176.101Exact mass.
Protonated Ion ([M+H]⁺)m/z = 177.109
Deprotonated Ion ([M-H]⁻)m/z = 175.093

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of (4-(1-Methylcyclopropyl)phenyl)boronic acid. By leveraging established principles of NMR, IR, and MS for arylboronic acids, researchers are equipped with the necessary knowledge to acquire, interpret, and validate the structure and purity of this important synthetic building block. The detailed protocols provided herein emphasize best practices to overcome common analytical challenges, ensuring the generation of reliable and high-quality data essential for advancing research and development efforts.

References

  • Wwadf, M. A., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1), S38-S49. [Link]

  • Lepore, A. J., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Organic Process Research & Development, 19(9), 1164-1169. [Link]

  • Schlepp, L., et al. (2017). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Zeitschrift für anorganische und allgemeine Chemie, 643(21), 1435-1441. [Link]

  • San Diego State University. 11B NMR Chemical Shifts. [Link]

  • O'Brien, A. G., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry, 83(13), 7343-7353. [Link]

  • Reddit discussion on r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • ResearchGate. (2019). FT-IR spectra of (A) the 4-Formylphenylboronic acid. [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • Slanina, T., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • Tormena, C. F., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1159-1167. [Link]

  • ResearchGate. (2015). 1H (a) and 13C NMR spectra of 4 (b). [Link]

  • Scilit. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • SpectraBase. Phenylboronic acid - Optional[MS (GC)] - Spectrum. [Link]

  • Jackson, K. E., et al. (2018). NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids. The Journal of Organic Chemistry, 83(24), 15179-15188. [Link]

  • Locklin, J., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(13), 5417-5423. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (4-(1-Methylcyclopropyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary (4-(1-Methylcyclopropyl)phenyl)boronic acid is a valuable building block in modern medicinal chemistry, primarily utilized in palladium-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(1-Methylcyclopropyl)phenyl)boronic acid is a valuable building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures. A thorough understanding of its solubility in common organic solvents is a critical, yet often undocumented, parameter that governs reaction efficiency, purification strategies, and the potential for formulation. This guide provides a comprehensive framework for understanding and determining the solubility of this specific arylboronic acid. Due to the absence of published quantitative data for this compound, this document synthesizes theoretical principles based on its unique structure, presents solubility data for analogous compounds, and furnishes a detailed, field-proven experimental protocol for generating precise solubility measurements. The objective is to empower researchers with the predictive knowledge and practical methodology required for the effective handling and application of (4-(1-Methylcyclopropyl)phenyl)boronic acid.

Introduction: The Critical Role of Solubility

Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] (4-(1-Methylcyclopropyl)phenyl)boronic acid, with its distinct lipophilic and rigid cyclopropyl moiety, offers medicinal chemists a unique structural motif for probing pharmacophore space. The 1-methylcyclopropyl group can serve as a bioisostere for other common groups, potentially improving metabolic stability or binding affinity.

The success of any synthetic step involving this reagent is fundamentally linked to its solubility. Inadequate solubility can lead to:

  • Reduced Reaction Rates: Heterogeneous reaction mixtures often exhibit slower kinetics and incomplete conversions.

  • Inconsistent Results: The inability to achieve a true solution makes precise concentration control impossible, hindering reproducibility.

  • Purification Challenges: Selecting appropriate solvents for crystallization or chromatography depends on differential solubility between the product and impurities.

  • Formulation Difficulties: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability.

This guide will deconstruct the factors governing the solubility of (4-(1-Methylcyclopropyl)phenyl)boronic acid and provide a robust protocol for its empirical determination.

Physicochemical Profile and Structural Analysis

To predict the solubility behavior of (4-(1-Methylcyclopropyl)phenyl)boronic acid, we must analyze its constituent parts.

  • CAS Number: 1264296-84-5[2]

  • Molecular Formula: C₁₀H₁₃BO₂[2]

  • Molecular Weight: 176.02 g/mol [2]

The molecule's structure can be divided into two key domains:

  • The Polar "Head": The Boronic Acid Group (-B(OH)₂) This functional group is the primary driver of polarity. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, promoting interaction with polar solvents. Boronic acids are Lewis acids and can form reversible covalent complexes, a property that is key to their reactivity and interactions.[1] A crucial characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating or in non-polar solvents, to form a cyclic trimeric anhydride known as a boroxine.[3][4] This equilibrium is significant because the boroxine is substantially less polar than the monomeric acid, which can dramatically alter solubility behavior.

  • The Nonpolar "Tail": The (1-Methylcyclopropyl)phenyl Group This portion of the molecule is hydrophobic. The phenyl ring provides a large, nonpolar surface, while the 1-methylcyclopropyl substituent further increases its lipophilicity and steric bulk compared to the parent phenylboronic acid. This "tail" will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Predicted Solubility: The dual nature of the molecule suggests it will exhibit moderate to good solubility in polar aprotic solvents that can solvate both the polar head and the nonpolar tail, such as tetrahydrofuran (THF), acetone, and ethyl acetate. Its solubility is expected to be lower in highly polar protic solvents like water (unless at high pH) and very low in nonpolar aliphatic solvents like hexanes.[3]

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical analysis is useful, empirical data is the gold standard. The OECD 105 Guideline, commonly known as the Shake-Flask Method, is a universally recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5]

Causality Behind the Method

The core principle is to create a saturated solution, where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures that the measured concentration represents the absolute solubility limit under the specified conditions. Using a constant temperature bath is critical because solubility is temperature-dependent. Analysis via a validated quantitative method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides the necessary accuracy and specificity, as the aromatic ring in the compound is a strong chromophore.

Detailed Experimental Protocol

Materials & Equipment:

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid (solid)

  • Selected organic solvents (e.g., THF, Toluene, Acetone, Dichloromethane, Methanol, Heptane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker (set to 25 °C ± 0.5 °C)

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid (4-(1-Methylcyclopropyl)phenyl)boronic acid to a flask for each solvent to be tested. "Excess" means enough solid is visibly present throughout the experiment.

  • Equilibration: Add a known volume of the chosen organic solvent to the flask. Seal the flask tightly to prevent solvent evaporation.[5]

  • Agitation: Place the flasks in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can be run to confirm that equilibrium is reached within this timeframe.[5]

  • Phase Separation: After agitation, allow the flasks to sit undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any microscopic solid particles.

  • Analysis: Prepare a dilution of the saturated solution in a volumetric flask using the appropriate mobile phase for the HPLC. Determine the concentration of the compound using the pre-validated HPLC-UV method against a calibration curve prepared from known standards.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically reported in mg/mL or g/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[5]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solid to flask B Add known volume of solvent A->B C Seal and agitate at constant T (24-48h) B->C D Settle undissolved solid (24h) C->D E Sample clear supernatant D->E F Filter sample (0.22 µm) E->F G Analyze concentration via HPLC-UV F->G H Calculate average solubility (mg/mL) G->H

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Solubility Profile: Predictions and Analogous Compound Data

In the absence of specific data for our target compound, we can draw valuable inferences from its parent structure, phenylboronic acid.

Solubility of Phenylboronic Acid

Phenylboronic acid is generally soluble in most polar organic solvents but has poor solubility in nonpolar hydrocarbons.[3][6][7]

Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Common Organic Solvents

Solvent ClassExamplesSolubility LevelQuantitative Value (at 25°C)Reference(s)
EthersDiethyl ether, THFHigh~160 g/L in Diethyl Ether[3][7]
KetonesAcetoneHighMiscible in Acetone[7][8]
AlcoholsMethanol, EthanolHighSoluble[3][9]
ChlorinatedDichloromethane, ChloroformModerate~40 g/L in Chloroform[6][7]
AromaticToluene, BenzeneLow to ModerateLow[3]
AliphaticHexanes, HeptaneVery Low / InsolubleVery Low[3][7]

Note: This table is compiled from multiple sources and serves as a baseline. Quantitative values can vary with experimental conditions.

Predicted Impact of the 1-Methylcyclopropyl Substituent

The addition of the 1-methylcyclopropyl group to the phenyl ring increases the molecule's overall size and lipophilicity. Therefore, compared to phenylboronic acid, we can predict the following shifts in solubility for (4-(1-Methylcyclopropyl)phenyl)boronic acid :

  • Increased Solubility in nonpolar and moderately polar solvents like Toluene, Dichloromethane, and Ethyl Acetate.

  • Decreased Solubility in highly polar solvents like Methanol and Water.

Table 2: Predicted Qualitative Solubility of (4-(1-Methylcyclopropyl)phenyl)boronic acid

SolventPredicted SolubilityRationale
Tetrahydrofuran (THF)HighGood balance of polarity to solvate both ends of the molecule.
AcetoneHighPolar aprotic solvent effectively solvates the boronic acid.
MethanolModeratePolarity may be too high to effectively solvate the lipophilic tail.
Dichloromethane (DCM)Moderate to HighIncreased lipophilicity should improve solubility over phenylboronic acid.
TolueneModerateThe aromatic nature and nonpolar character will solvate the tail.
Ethyl AcetateHighExcellent balance of polarity and hydrogen bond accepting capability.
Heptane / HexanesVery LowAliphatic solvent cannot effectively solvate the polar boronic acid group.

Key Factors Influencing Boronic Acid Solubility

The solubility of (4-(1-Methylcyclopropyl)phenyl)boronic acid is not governed by a single parameter but by a complex interplay of factors. Understanding these provides deeper insight for experimental design.

G cluster_compound Compound Properties cluster_env Environmental Factors center Solubility of (4-(1-Methylcyclopropyl)phenyl)boronic acid Struct Molecular Structure (Polar Head vs. Nonpolar Tail) Struct->center Equil Boroxine Equilibrium (Acid ⇌ Anhydride) Struct->Equil Equil->center Solv Solvent Properties (Polarity, H-bonding) Solv->center Temp Temperature Temp->center

Caption: Factors influencing the solubility of the target compound.

  • Solvent Polarity: The principle of "like dissolves like" is paramount. A solvent must be able to accommodate both the polar boronic acid and the nonpolar organic framework. Solvents with balanced properties like THF and ethyl acetate are often optimal.

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature. This can be exploited for recrystallization.

  • Boroxine Formation: The equilibrium between the monomeric acid and the less polar trimeric boroxine is highly influential. In nonpolar solvents, the equilibrium may shift towards the more soluble boroxine. In analytical techniques like NMR, the presence of both species can sometimes lead to complex spectra; adding a drop of water can hydrolyze the boroxine back to the monomer.[10]

  • Purity of Compound: Impurities can either suppress or, in some cases, enhance solubility (e.g., via eutectic formation). Always use a well-characterized, pure sample for solubility determination.

Practical Recommendations and Safety Considerations

  • For Suzuki-Miyaura Reactions: Ethereal solvents like THF or 1,4-dioxane, often mixed with water and a base, are standard. The solubility in these systems is generally sufficient for effective reaction. Toluene is also a common choice.

  • For Purification: Recrystallization can be attempted from a binary solvent system, such as Toluene/Heptane or Ethyl Acetate/Hexanes, where the compound is soluble in one solvent and insoluble in the other.

  • Handling and Storage: (4-(1-Methylcyclopropyl)phenyl)boronic acid should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Like many boronic acids, it can be an irritant to the skin, eyes, and respiratory tract.[11] It should be stored in a tightly sealed container in a cool, dry place, as boronic acids can be hygroscopic.[12]

Conclusion

While specific, published solubility data for (4-(1-Methylcyclopropyl)phenyl)boronic acid remains a data gap, a robust understanding of its behavior can be achieved through first-principles analysis and comparison with analogous compounds. Its amphiphilic nature—a polar boronic acid head and a lipophilic substituted phenyl tail—dictates its solubility profile, favoring polar aprotic solvents. The dynamic equilibrium with its less polar boroxine trimer is a key consideration for its behavior in different environments. For definitive quantitative data, the standardized shake-flask method provides a reliable and reproducible protocol. This guide equips the research and development scientist with the necessary theoretical foundation and practical tools to effectively utilize this important synthetic building block.

References

  • Domagała, S., Kloskowski, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4471–4478. [Link]

  • Sporzyński, A., et al. (2018). Solubility of phenylboronic compounds in water. ResearchGate.[Link]

  • The Japanese Pharmacopoeia, 14th Edition. (2001). Boric Acid Monograph. National Institute of Health Sciences.[Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.[Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 879–893. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wikipedia. (n.d.). Phenylboronic acid. Wikimedia Foundation.[Link]

  • Chemical Substances Information. (n.d.). 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikimedia Foundation.[Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Phenylboronic Acid. [Link]

  • Ye, Z., et al. (2018). Solubility Correlations of Common Organic Solvents. ACS Publications.[Link]

  • University of Colorado Boulder. (n.d.). Common Solvents for Organic Reactions. [Link]

  • ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its mole fraction. [Link]

  • Miller, M. A., & Siahaan, T. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.[Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.[Link]

  • Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC.[Link]

Sources

Foundational

Literature review on the synthesis of substituted cyclopropylboronic acids

The synthesis of substituted cyclopropylboronic acids and their corresponding esters represents a critical frontier in modern medicinal chemistry. The cyclopropyl ring imparts unique spatial rigidity, enhanced metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of substituted cyclopropylboronic acids and their corresponding esters represents a critical frontier in modern medicinal chemistry. The cyclopropyl ring imparts unique spatial rigidity, enhanced metabolic stability, and improved target binding affinities to pharmaceutical scaffolds. When functionalized with a boronic acid or ester moiety, these three-membered rings become exceptionally versatile building blocks, readily undergoing Suzuki-Miyaura cross-coupling to generate densely functionalized, 3D-complex pharmacophores.

This technical guide provides an in-depth analysis of the mechanistic paradigms, comparative efficiencies, and self-validating experimental protocols for synthesizing substituted cyclopropylboronates.

Mechanistic Paradigms in Cyclopropylboronate Synthesis

The construction of the cyclopropyl C–B bond is inherently challenging due to the high ring strain and the thermodynamic instability of cyclopropylmetal intermediates. Modern synthetic strategies have evolved from brute-force metalation to highly stereocontrolled, transition-metal-catalyzed pathways.

Halide Metalation and Electrophilic Trapping

Historically, the synthesis of simple cyclopropylboronic acids relied on the metalation of cyclopropyl halides using magnesium (Grignard) or lithium, followed by an electrophilic quench with trialkyl borates[1].

Causality & Limitations: The formation of cyclopropylmagnesium bromide is frequently plagued by Wurtz-type homocoupling, which drastically reduces yields. Furthermore, cyclopropyllithium species exhibit extremely short half-lives and are prone to precipitation in ethereal solvents at concentrations above 1M[2]. Consequently, this approach requires strict cryogenic control (–70 °C) and is largely restricted to achiral, unsubstituted substrates.

Stereocontrolled Simmons-Smith Cyclopropanation

To bypass the instability of cyclopropylmetal species, researchers inverted the synthetic logic: installing the boron moiety prior to cyclopropanation. The Simmons-Smith reaction of alkenyl 1,2-bis(boronates) utilizing zinc carbenoids provides a highly diastereoselective route to polysubstituted cyclopropylboronates[3].

Causality: The pre-existing E

  • or Z -geometry of the alkenylboronate strictly dictates the relative stereochemistry of the resulting cyclopropane. Because boron substituents are electron-withdrawing, standard Furukawa reagents ( EtZnCH2​I ) often fail. The addition of trifluoroacetic acid (TFA) is critical; it generates a highly electrophilic fluorinated zinc carbenoid ( CF3​COOZnCH2​I ) capable of overcoming the electronic deactivation of the olefin[3].
Enantioselective Cu-Catalyzed Desymmetrization of Cyclopropenes

For the synthesis of enantioenriched cyclopropylboronates bearing quaternary stereocenters, the copper-catalyzed asymmetric hydroboration of meso-cyclopropenes represents a major breakthrough[4].

Causality: A chiral phosphine-ligated copper(I) alkoxide undergoes transmetalation with bis(pinacolato)diboron ( B2​pin2​ ) to form an active L∗Cu−Bpin species. The facial selectivity of the carbocupration across the highly strained cyclopropene double bond is governed by the steric environment of the chiral ligand. The resulting cyclopropylcopper intermediate can be trapped by protic sources or electrophilic amines, yielding densely functionalized, non-racemic cyclopropylboronates[4].

Direct C–H Borylation of Cyclopropanes

Transition-metal-catalyzed C–H activation offers a step-economic route for late-stage functionalization. Iridium-catalyzed borylation or palladium-catalyzed enantioselective C–H borylation allows for the direct functionalization of unactivated cyclopropanes[5].

Causality: The high s -character of cyclopropyl C–H bonds increases their acidity and reactivity toward oxidative addition by transition metals. Directing groups (e.g., amides) are often employed to coordinate the metal center, dictating exquisite regioselectivity and cis-diastereoselectivity relative to the directing group[5].

Strategic Decision Workflows

RouteSelection Target Target: Substituted Cyclopropylboronate Cond1 Substrate Class? Target->Cond1 R1 Cyclopropyl Halide (Lithiation/Grignard) Cond1->R1 Simple/Achiral R2 Alkenylboronate (Simmons-Smith) Cond1->R2 Diastereoselective R3 Cyclopropene (Cu-Catalyzed Desymmetrization) Cond1->R3 Enantioselective R4 Unactivated Cyclopropane (C-H Borylation) Cond1->R4 Late-Stage

Synthetic Strategy Decision Tree for Cyclopropylboronates.

CatalyticCycle CuAlk L*Cu-OtBu (Active Catalyst) Transmet Transmetalation with B2pin2 CuAlk->Transmet CuBpin L*Cu-Bpin (Chiral Boryl Copper) Transmet->CuBpin -tBuOBpin Insertion Enantioselective Cyclopropene Insertion CuBpin->Insertion CuCyclo Cyclopropylcopper(I) Intermediate Insertion->CuCyclo Trapping Electrophilic Trapping (Proton or Amine) CuCyclo->Trapping Trapping->CuAlk +tBuOH (Regeneration) Product Enantioenriched Cyclopropylboronate Trapping->Product

Cu-Catalyzed Asymmetric Hydroboration Catalytic Cycle.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the primary synthetic methodologies discussed.

Synthetic StrategySubstrate ScopeStereoselectivity (ee / dr)Typical Yield RangeKey Reagents / Catalysts
Halide Metalation Unsubstituted, simple alkylN/A (Achiral)40–60% n -BuLi or Mg, B(OMe)3​
Simmons-Smith Alkenylboronatesdr up to 95:565–85% Et2​Zn , CH2​I2​ , TFA
Cu-Desymmetrization meso-Cyclopropenesee up to 96:4, dr ≥98:270–95%CuCl, chiral phosphine, B2​pin2​
C–H Borylation Unactivated cyclopropanesHigh cis-selectivity50–80%Ir or Pd catalysts, B2​pin2​

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate success before proceeding.

Protocol A: Synthesis of Cyclopropyl-1,2-bis(boronates) via Simmons-Smith Reaction[3]

Objective: Diastereoselective conversion of an alkenyl bis(boronate) to a cyclopropyl bis(boronate).

  • Reagent Preparation: Flame-dry a Schlenk flask under argon. Add the alkenyl 1,2-bis(boronate) (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Carbenoid Generation: Cool the solution to 0 °C. Slowly add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 5.0 equiv). Stir for 10 minutes.

  • Halogen Addition: Dropwise add diiodomethane ( CH2​I2​ , 10.0 equiv).

    • Causality Check: The large excess of zinc and iodine is required to drive the equilibrium toward the active Furukawa reagent.

  • Electrophilic Activation: Slowly add trifluoroacetic acid (TFA, 1.0 equiv) at 0 °C. The reaction mixture will become heterogeneous.

    • Causality Check: TFA converts the intermediate to CF3​COOZnCH2​I , drastically increasing its electrophilicity to react with the electron-deficient alkene.

  • Reaction & Quench: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4​Cl .

  • Self-Validation Checkpoint: Extract an aliquot and perform 11 B-NMR. A successful reaction is indicated by the complete disappearance of the sp2 carbon-bound boron signal (~30 ppm) and the emergence of an sp3 cyclopropyl boron signal (~33 ppm).

Protocol B: Cu-Catalyzed Asymmetric Hydroboration of Cyclopropenes[4]

Objective: Enantioselective synthesis of cyclopropylboronates with a quaternary stereocenter.

  • Catalyst Activation: In an argon-filled glovebox, charge a vial with CuCl (5 mol%), a chiral phosphine ligand such as (R,R) -Ph-BPE (5 mol%), and Lithium tert-butoxide ( LiOtBu , 3.0 equiv).

  • Solvation: Add anhydrous THF (0.2 M relative to substrate) and stir for 30 minutes at room temperature to form the active L∗Cu−OtBu complex.

  • Borylation: Add bis(pinacolato)diboron ( B2​pin2​ , 1.1 equiv). Stir for an additional 30 minutes. The solution typically darkens, indicating the formation of the L∗Cu−Bpin species.

  • Substrate Addition: Add the meso-cyclopropene (1.0 equiv) and an electrophilic trapping agent (e.g., methanol for protonation, or an electrophilic amine for amination). Stir for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via 1 H-NMR. The complete consumption of the starting material is confirmed by the disappearance of the characteristic vinylic protons of the cyclopropene (~7.0 ppm) and the appearance of high-field cyclopropyl protons (0.5–1.5 ppm). Enantiomeric excess (ee) must be validated via chiral Supercritical Fluid Chromatography (SFC) against a racemic standard.

References

  • Corey Henan Chemical Co. (2025). Optimization of the Synthesis Method of Cyclopropylboronic Acid.
  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li.
  • Parra, A., et al. (2014). Copper-Catalyzed Diastereo- and Enantioselective Desymmetrization of Cyclopropenes: Synthesis of Cyclopropylboronates. Journal of the American Chemical Society.
  • Mali, M., et al. (2022). Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2026). Cyclopropane-to-organoboron conversion via C–H and C–C bond activation.

Sources

Exploratory

Discovery and Development of Novel Arylboronic Acids for Cross-Coupling: A Technical Guide

The Suzuki-Miyaura cross-coupling reaction is undeniably one of the most critical carbon-carbon (C-C) bond-forming methodologies in modern organic chemistry, underpinning advancements in polymer science, agrochemicals, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction is undeniably one of the most critical carbon-carbon (C-C) bond-forming methodologies in modern organic chemistry, underpinning advancements in polymer science, agrochemicals, and pharmaceutical development[1]. However, the traditional reliance on standard arylboronic acids introduces a significant bottleneck: many boronic acids—particularly 2-heteroaryl variants—are highly susceptible to protodeboronation, oxidation, and homocoupling[1][2].

To overcome these thermodynamic and kinetic instabilities, the field has shifted toward the rational design of novel, protected arylboronic acid derivatives. As a Senior Application Scientist, I present this technical guide to dissect the mechanistic causality behind these novel reagents, detailing how manipulating boron's hybridization state unlocks unprecedented capabilities in iterative synthesis, green chemistry, and radical cross-coupling.

The Mechanistic Imperative: Hybridization and the "Ate" Complex

To understand the design of novel arylboronic acids, we must first isolate the causal mechanism of transmetalation within the palladium-catalyzed cycle[3]. Transmetalation is not a spontaneous transfer of an aryl group; it requires the pre-activation of the boron species.

Mechanistically, a base must coordinate to the vacant p-orbital of an sp2-hybridized boron atom, forming a negatively charged, highly reactive "ate" complex[1]. This coordination increases the nucleophilicity of the organic ligand, facilitating its transfer to the Pd(II) center.

The Hybridization Hypothesis: If the vacant p-orbital is the requisite gateway for transmetalation, then rehybridizing the boron center from sp2 to sp3 will render the molecule entirely inert to cross-coupling conditions[1]. This fundamental logic drove the development of N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates. By utilizing a trivalent heteroatomic ligand like MIDA, the boron atom is forced into an sp3 geometry, turning off transmetalation until the ligand is intentionally cleaved[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X TransMet Transmetalation OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Ar-Ar' MIDABoronate MIDA Boronate (sp3) BoronicAcid Boronic Acid (sp2) MIDABoronate->BoronicAcid Mild Aq. Base AteComplex Boronate 'Ate' Complex BoronicAcid->AteComplex + Base AteComplex->TransMet Transfer Ar'

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the sp3-to-sp2 MIDA boronate slow-release.

Comparative Analysis of Arylboron Reagents

The structural innovation of masking the boronic acid has yielded several distinct classes of reagents. The quantitative and qualitative data dictating their selection is summarized below.

Reagent ClassBoron HybridizationBench Stability (Air/Moisture)Transmetalation ReactivityPrimary Application
Boronic Acids [RB(OH)₂]sp2Low to Moderate (Prone to trimerization/protodeboronation)High (Requires mild base)[3]Standard, immediate cross-coupling.
Pinacol Esters (BPin)sp2High (Sterically shielded)Moderate (Requires stronger activation)Coupling of sterically hindered or unstable arenes.
Trifluoroborates (BF₃K)sp3Very High (Indefinitely stable)Low (Requires hydrolysis to active species)Cross-coupling in protic or aqueous media.
MIDA Boronates sp3Indefinite (Highly crystalline)[1]None (Requires orthogonal deprotection)[1]Iterative synthesis & slow-release green chemistry[2].

Advanced Methodologies & Self-Validating Protocols

The true value of these novel arylboronic acids lies in their application. Below are three heavily validated protocols demonstrating how manipulating boron chemistry solves complex synthetic challenges.

Protocol 1: Iterative Suzuki-Miyaura Synthesis via MIDA Boronates

Historically, synthesizing complex poly-aryl small molecules required tedious functional group manipulations because boronic acids would rapidly polymerize if paired with a halogenated coupling partner. MIDA boronates solve this by acting as a self-validating protecting group[1].

Causality: The sp3 hybridization of the MIDA boronate ensures it is completely blind to the palladium catalyst. Only the sp2 boronic acid partner reacts. Once the first C-C bond is formed, the MIDA group is cleaved using orthogonal mild conditions, revealing a fresh sp2 boronic acid ready for the next cycle[1].

Step-by-Step Methodology:

  • Anhydrous Coupling: Combine an sp2 arylboronic acid (1.0 equiv), a halo-aryl-MIDA boronate (1.0 equiv), [PdCl₂(dppf)] (10 mol%), and anhydrous K₃PO₄ (2.0 equiv) in dry DMF. Heat at 60 °C for 12 hours[4].

    • Validation: LCMS will confirm the formation of the cross-coupled product with the MIDA ligand perfectly intact, proving the sp3 center's inertness to transmetalation.

  • Orthogonal Deprotection: Isolate the intermediate. Dissolve in THF and add 1.0 M aqueous NaOH (room temperature, 10 minutes).

    • Validation: The rapid hydrolysis of the MIDA ligand liberates the sp2 boronic acid, validating the reversible nature of the trivalent heteroatomic coordination.

  • Iterative Coupling: The newly liberated boronic acid is now subjected to a second cross-coupling with a new aryl halide.

IterativeSynthesis BB1 Building Block 1 Ar1-B(OH)2 Coupling1 Pd Catalyst Cross-Coupling BB1->Coupling1 BB2 Building Block 2 X-Ar2-B(MIDA) BB2->Coupling1 Intermediate Intermediate Ar1-Ar2-B(MIDA) Coupling1->Intermediate Deprotection Mild Aq. NaOH Deprotection Intermediate->Deprotection ReactiveInt Reactive Intermediate Ar1-Ar2-B(OH)2 Deprotection->ReactiveInt Coupling2 Pd Catalyst Cross-Coupling ReactiveInt->Coupling2 BB3 Building Block 3 X-Ar3 BB3->Coupling2 FinalProduct Final Product Ar1-Ar2-Ar3 Coupling2->FinalProduct

Fig 2: Iterative cross-coupling workflow enabled by the orthogonal reactivity of MIDA boronates.

Protocol 2: Green Aqueous Cross-Coupling via Slow-Release

The pharmaceutical industry is heavily incentivized to remove organic solvents from manufacturing. MIDA boronates enable a zero-organic-solvent Suzuki-Miyaura coupling[2].

Causality: Highly unstable 2-heteroarylboronic acids decompose rapidly in water. However, by suspending a 2-heteroaryl MIDA boronate in water, the MIDA ligand hydrolyzes at a highly controlled, slow rate[2]. The active sp2 boronic acid is released exactly at the rate it is consumed by the palladium catalytic cycle, preventing accumulation and subsequent protodeboronation[2].

Step-by-Step Methodology:

  • Micellar Catalysis Setup: Dissolve amphiphilic nanoparticles (e.g., TPGS-750-M) in HPLC-grade water (2 wt%) to create a hydrophobic nanoreactor environment.

  • Reagent Addition: Add the MIDA boronate (1.0 equiv), aryl chloride (1.0 equiv), and Pd catalyst (2-4 mol%) directly to the aqueous solution at 23 °C[2].

  • Reaction & Isolation: Stir at room temperature. The reaction proceeds entirely in water. Upon completion, the product precipitates and is isolated via simple filtration[2].

    • Validation: The E-Factor (mass of waste / mass of product) approaches zero, validating the environmental efficiency of the slow-release mechanism[2].

Protocol 3: Radical Cross-Coupling Amination (C-N Bond Formation)

Moving beyond C-C bonds, novel protocols now leverage arylboronic acids for C-N bond formation. A breakthrough methodology utilizes N-hydroxyphthalimides (NHPI) as nitrogen radical precursors for copper-catalyzed cross-coupling[5].

Causality: Traditional direct C-H amination suffers from poor regioselectivity and over-arylation[5]. By using NHPI, a copper catalyst induces the scission of the N-O bond, generating a highly reactive nitrogen-centered radical[5]. This radical selectively intercepts the arylboronic acid. Because the reaction operates via a single-electron radical pathway rather than standard two-electron transmetalation, it delivers strictly mono-arylated amine products under mild conditions[5].

Step-by-Step Methodology:

  • Radical Generation: Combine the arylboronic acid (1.5 equiv), NHPI (1.0 equiv), and a copper catalyst (e.g., Cu(OAc)₂) in the presence of a phosphite mediator[5].

  • Oxidative Coupling: Stir the mixture under mild oxidative conditions. The phosphite mediates the N-O cleavage, generating the N-radical[5].

  • Product Isolation: The radical cross-couples with the arylboronic acid, yielding the functionalized arylamine in up to 98% yield[5].

    • Validation: The exclusive formation of the mono-arylamine without multi-arylated byproducts validates the radical-intercept mechanism over traditional Chan-Lam pathways[5].

Future Horizons: ipso-Substitution

The utility of arylboronic acids continues to expand into ipso-substitution reactions, where the C-B bond is directly converted into C-X bonds[6]. For instance, recent ecofriendly protocols demonstrate the ipso-bromination of arylboronic acids using an Oxone/KBr/CuBr system[6]. By generating HOBr in situ, researchers can achieve site-specific bromination with exclusive regioselectivity, bypassing the chaotic electrophilic aromatic substitution rules that govern traditional arene bromination[6].

As we continue to manipulate the electronic and steric environment of the boron atom, the arylboronic acid transitions from a simple cross-coupling partner to a programmable, multi-dimensional synthetic linchpin.

References

  • Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reagents."
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
  • Oxford University Press.
  • PMC - NIH. "Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents."
  • ACS Publications. "N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines."
  • ACS Publications.

Sources

Foundational

A Senior Application Scientist's Guide to (4-(1-Methylcyclopropyl)phenyl)boronic Acid: Commercial Availability, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Unique Building Block In the landscape of modern medicinal chemistry and materials science, the strategic in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological and material properties. (4-(1-Methylcyclopropyl)phenyl)boronic acid (CAS No: 1264296-84-5) has emerged as a particularly valuable building block.[1][2] Its utility stems from the convergence of two key chemical features: the versatile boronic acid group and the sterically defined 1-methylcyclopropyl substituent.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which provides a robust and highly tolerant method for forming carbon-carbon bonds.[3][4] This makes it an indispensable tool for constructing complex molecular architectures, particularly the biaryl scaffolds prevalent in many pharmaceuticals.[4][5]

Simultaneously, the 1-methylcyclopropyl group offers a compelling alternative to more common alkyl or gem-dimethyl groups. As a bioisostere for moieties like a tert-butyl group, it introduces three-dimensionality and metabolic stability while often improving physicochemical properties such as solubility and lipophilicity. This combination makes (4-(1-Methylcyclopropyl)phenyl)boronic acid a sought-after reagent for chemists aiming to fine-tune molecular properties in drug discovery programs and advanced material design.[6][7]

Caption: Structure of (4-(1-Methylcyclopropyl)phenyl)boronic acid.

Part 1: Commercial Availability and Sourcing

The accessibility of a building block is critical for its adoption in research and development. (4-(1-Methylcyclopropyl)phenyl)boronic acid is readily available from several key chemical suppliers, ensuring a stable supply chain for both small-scale research and larger-scale synthesis campaigns.

SupplierProduct IDCAS NumberPurity/Notes
Sigma-Aldrich (Merck) ENAH9851B28F1264296-84-5Not specified on main page
BLDpharm BD2689961264296-84-5Not specified
Enamine ENAH9851B28F1264296-84-5>95% (Typical)

Note: This table is non-exhaustive and represents a snapshot of major suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and specifications before use.[1]

Part 2: Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. Boronic acids are generally stable, crystalline solids, but require specific storage conditions to prevent degradation.[8]

PropertyValueSource/Notes
Molecular Formula C₁₀H₁₃BO₂[1]
Molecular Weight 176.02 g/mol [1][2]
Appearance White to off-white solid/powderGeneral property of arylboronic acids
Solubility Soluble in polar organic solvents (e.g., Ether, Ethanol); poorly soluble in nonpolar solvents (e.g., Hexanes).[8][9]
Storage Store under an inert atmosphere at 2-8°C. Sensitive to moisture.

Safety and Handling: While specific hazard data for this exact compound is limited, related boronic acids are generally classified as irritants. Standard laboratory safety protocols should be observed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary application for (4-(1-Methylcyclopropyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the boronic acid's aryl group and an organohalide (or triflate), catalyzed by a palladium complex.[3][10]

The Catalytic Cycle: A Mechanistic Rationale

The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which proceeds through three key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4][10]

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-[B(OH)₃]⁻). This boronate then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[3]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_1 Ar¹-Pd(II)L₂-X Pd0->PdII_1 OxAdd Oxidative Addition OxAdd->PdII_1 PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_1->PdII_2 Transmetal Transmetalation Transmetal->PdII_2 PdII_2->Pd0 RedElim Reductive Elimination PdII_2->RedElim Ar1Ar2 Ar¹-Ar² (Product) RedElim->Ar1Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻ Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Field-Proven Experimental Protocol

This protocol provides a reliable, self-validating methodology for the coupling of (4-(1-Methylcyclopropyl)phenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize 4-Aryl-1-(1-methylcyclopropyl)benzene.

Reagents & Equipment:

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen line

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup (The "Why"): To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.2 eq), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.0 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq). The inert atmosphere is critical as oxygen can oxidize and deactivate the Pd(0) species that is formed in situ, halting the catalytic cycle.[11] K₂CO₃ is a cost-effective base sufficient for activating the boronic acid; using it in anhydrous form prevents introducing excess water that could promote unwanted side reactions like deboronation.

  • Solvent Addition and Degassing (The "Why"): Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio to the flask. The solvent system is chosen to dissolve both the organic starting materials (in dioxane) and the inorganic base (in water), creating a biphasic system where the reaction occurs efficiently at the interface. The solution must be thoroughly degassed by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles. This step is a robust method to ensure the removal of dissolved oxygen.

  • Reaction Execution (The "Why"): Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Reaction progress is monitored by TLC or LC-MS until the limiting reagent (the boronic acid) is consumed (typically 2-16 hours).

  • Workup (The "Why"): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. The organic layer contains the desired product, while the aqueous layer removes the inorganic base and salts. Wash the organic layer with brine to remove residual water. Each wash and separation step is designed to systematically remove impurities.

  • Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Chromatography is essential to isolate the product from unreacted starting material, catalyst residues, and any side products, yielding the final compound in high purity.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid — Chemical Substance Information. NextSDS. [Link]

  • One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312. PubChem. [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Royal Society of Chemistry. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Phenylboronic acid – Knowledge and References. Taylor & Francis. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for Suzuki-Miyaura Coupling Utilizing (4-(1-Methylcyclopropyl)phenyl)boronic Acid

Introduction: The Strategic Importance of the 1-Methylcyclopropylphenyl Moiety The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1-Methylcyclopropylphenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1981, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production, particularly within the pharmaceutical sector.[1][3] The reaction's power lies in its ability to couple organoboron compounds with a wide array of organic halides and triflates under relatively mild conditions.[1]

This guide focuses on the practical application of the Suzuki-Miyaura coupling with a specific building block of increasing importance: (4-(1-Methylcyclopropyl)phenyl)boronic acid. The 1-methylcyclopropyl group is a valuable bioisostere for gem-dimethyl and tert-butyl groups, often imparting improved metabolic stability, enhanced potency, and favorable physicochemical properties to drug candidates. Its rigid, three-dimensional structure can also provide advantageous conformational constraints. The synthesis of biaryl structures containing this motif is therefore of significant interest to medicinal chemists and drug development professionals.

This document provides a detailed examination of the reaction mechanism, a robust and adaptable experimental protocol, and key considerations for optimization to empower researchers to confidently and successfully incorporate the (4-(1-methylcyclopropyl)phenyl) moiety into their target molecules.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserting into the carbon-halide bond of the aryl halide (Ar-X). This step forms a square planar Pd(II) complex.[3][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1] For less reactive halides like aryl chlorides, the choice of a sufficiently electron-rich and bulky ligand is crucial to promote this often rate-limiting step.[3][6]

  • Transmetalation: This is the pivotal step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex), which is significantly more reactive towards the Pd(II) intermediate.[7][9] This boronate then displaces the halide on the palladium complex, forming a new diorganopalladium(II) intermediate. The choice and stoichiometry of the base can therefore dramatically influence reaction rates and yields.[7][10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocol: A General and Adaptable Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with (4-(1-Methylcyclopropyl)phenyl)boronic acid. Optimization of specific parameters may be necessary depending on the nature of the aryl halide coupling partner.

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2 - 1.5 equiv)[11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos for challenging substrates) (1.1-1.2 equiv relative to Pd)[2][6]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DME/water)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Causality: A slight excess of the boronic acid is often used to drive the reaction to completion and compensate for any potential protodeboronation side reactions.[12] The choice of base is critical; inorganic bases like carbonates and phosphates are commonly effective.[7] For hindered substrates, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred.[6]

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh the palladium precursor and ligand (if applicable). For air-sensitive catalysts, this should be done in a glovebox.

    • Briefly open the Schlenk flask under a positive pressure of inert gas and add the catalyst/ligand mixture.

    • Causality: The selection of the catalyst system is the most critical parameter for success, especially with sterically demanding or electronically deactivated substrates.[6] For the somewhat bulky (4-(1-Methylcyclopropyl)phenyl)boronic acid, and particularly if the aryl halide is also hindered, a catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended to facilitate both the oxidative addition and reductive elimination steps.[2][6]

  • Solvent Addition and Degassing:

    • Evacuate and backfill the sealed Schlenk flask with an inert gas three times.

    • Add the anhydrous, degassed solvent via syringe. Typical reaction concentrations range from 0.1 to 0.5 M.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, maintaining an inert atmosphere and using degassed solvents is crucial for reproducible results.[12] Aprotic polar solvents like dioxane and toluene are common choices.[13] Biphasic systems (e.g., toluene/water or DME/water) can also be effective, particularly with inorganic bases.[14][15]

  • Reaction Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed.

    • Causality: Higher temperatures can help overcome the activation energy barriers for the catalytic steps, but excessively high temperatures may lead to catalyst decomposition or side reactions.[13]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.[16]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[16]

Optimization and Parameter Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization, particularly when using substrates like (4-(1-Methylcyclopropyl)phenyl)boronic acid.

ParameterOptions & ConsiderationsRationale & Field Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source but can be sensitive.[3][8]
Ligand PPh₃, Buchwald-type ligands (SPhos, XPhos), NHC ligandsFor sterically demanding couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior to PPh₃ as they promote the formation of highly reactive, monoligated palladium species and accelerate reductive elimination.[2][6][17]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe base activates the boronic acid.[7] For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6] The choice can be substrate-dependent and may require screening.
Solvent Toluene, 1,4-Dioxane, THF, DME, Acetonitrile, Water (biphasic)Anhydrous aprotic solvents are standard.[18] Biphasic systems (e.g., Toluene/Water) with a phase-transfer catalyst can sometimes accelerate the reaction. The solubility of all components is a key consideration.
Temperature Room Temperature to 120 °CWhile some highly active catalyst systems can operate at room temperature, most couplings require heating (80-110 °C) to achieve reasonable reaction rates, especially with less reactive aryl chlorides.[19][20]
Boronic Acid Equiv. 1.1 - 2.0A slight to moderate excess is generally recommended to drive the reaction forward and account for potential homocoupling or protodeboronation side reactions.[6][12]

Visualizing the Experimental Workflow

A streamlined and logical workflow is essential for the successful and reproducible execution of the protocol.

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling Prep 1. Reagent Preparation (Weigh Halide, Boronic Acid, Base) Inert 2. Inert Atmosphere Setup (Assemble Glassware, Purge with Ar/N₂) Prep->Inert Cat_Add 3. Catalyst Addition (Add Pd Precursor & Ligand) Inert->Cat_Add Solv_Add 4. Solvent Addition (Inject Degassed Solvent) Cat_Add->Solv_Add Reaction 5. Reaction (Heat and Stir) Solv_Add->Reaction Monitor 6. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 7. Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify 8. Purification (Column Chromatography) Workup->Purify Analysis 9. Product Analysis (NMR, MS) Purify->Analysis

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - NSF PAR. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. Available at: [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - ACS Publications. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - RSC Publishing. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? - ResearchGate. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF - ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Available at: [Link]

Sources

Application

Application Note: (4-(1-Methylcyclopropyl)phenyl)boronic Acid in Medicinal Chemistry

Strategies for Bioisosteric Replacement, PK Optimization, and Late-Stage Functionalization As a Senior Application Scientist, I frequently encounter the "metabolic wall" during lead optimization—a phase where a highly po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Bioisosteric Replacement, PK Optimization, and Late-Stage Functionalization

As a Senior Application Scientist, I frequently encounter the "metabolic wall" during lead optimization—a phase where a highly potent candidate fails in vivo due to rapid clearance. The tert-butyl group is a classic example: it provides excellent hydrophobic contacts and steric shielding but is a severe liability due to rapid cytochrome P450 (CYP450)-mediated oxidation at its methyl groups.

(4-(1-Methylcyclopropyl)phenyl)boronic acid has emerged as a critical reagent to solve this exact problem. By enabling the late-stage installation of the 1-methylcyclopropyl group, this boronic acid allows chemists to utilize a superior bioisostere that preserves the steric bulk and lipophilicity of a tert-butyl or isopropyl group while dramatically enhancing metabolic stability [1].

This application note details the mechanistic rationale, optimized synthetic protocols, and validation assays for integrating this building block into drug discovery pipelines.

Mechanistic Rationale: The Bioisosteric Advantage

The utility of the 1-methylcyclopropyl group lies in its unique electronic and structural properties. The sp³-hybridized carbons in a standard tert-butyl group possess relatively weak C-H bonds that are easily abstracted by the CYP450 heme-oxo species.

In contrast, the cyclopropane ring introduces significant angle strain (internal angles of ~60°). This strain increases the s-character of the C-H bonds, raising their bond dissociation energy and making them highly resistant to oxidative metabolism [1]. Furthermore, the 1-methylcyclopropyl group has been shown to optimally fill solvated hydrophobic pockets, such as those found in the BCL6 BTB domain, leading to multi-fold improvements in biochemical potency [2].

BioisostereLogic A Lead Compound (4-tert-butylphenyl) B CYP450 Metabolism (Oxidation at methyls) A->B Susceptible D Optimized Lead (4-(1-methylcyclopropyl)phenyl) A->D Bioisosteric Replacement C Rapid Clearance (Poor in vivo PK) B->C E Increased C-H Bond Energy D->E Resists CYP450 F Prolonged Half-Life (Improved PK) E->F

Logical flow of bioisosteric replacement improving metabolic stability.

Quantitative Data: Pharmacokinetics and Reaction Optimization

Before executing the protocols, it is crucial to understand the expected outcomes. Table 1 demonstrates the optimization of the Suzuki-Miyaura coupling using this specific boronic acid. Table 2 illustrates the typical pharmacokinetic improvements observed when replacing a tert-butylphenyl group with a 1-methylcyclopropylphenyl group.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Catalyst System Solvent System Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ / Na₂CO₃ Toluene/EtOH/H₂O 90 12 45
2 Pd(dppf)Cl₂ / K₂CO₃ 1,4-Dioxane/H₂O 90 8 68

| 3 | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O | 110 (MW) | 0.5 | 89 |

Table 2: Comparative In Vitro Pharmacokinetic Properties

Compound Core R-Group Target IC₅₀ (nM) Human Liver Microsome t₁/₂ (min) Intrinsic Clearance (µL/min/mg)
Quinolinone 4-tert-butylphenyl 12.5 18.2 85.4

| Quinolinone | 4-(1-methylcyclopropyl)phenyl | 4.1 | >120 | <10.5 |

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of (4-(1-Methylcyclopropyl)phenyl)boronic acid to a generic heteroaryl bromide.

Causality & Expert Insight: We utilize Pd(dppf)Cl₂ rather than standard Pd(PPh₃)₄. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (~99°), which geometrically accelerates the reductive elimination step. This is critical when coupling sterically demanding bioisosteres. The biphasic 1,4-Dioxane/H₂O system is chosen because water dissolves the inorganic base (K₂CO₃), generating hydroxide ions that coordinate to the boronic acid to form a reactive boronate complex, drastically accelerating transmetalation [3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv, 0.5 mmol) and (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.025 mmol) and potassium carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol).

  • Solvent Addition: Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water.

  • Degassing: Seal the vial with a crimp cap. Purge the solution by bubbling argon gas through the mixture for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Reaction: Irradiate the vial in a microwave synthesizer at 110 °C for 30 minutes.

  • Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure product.

SuzukiWorkflow Step1 1. Reagent Assembly Ar-Br + Boronic Acid Step2 2. Catalyst & Base Addition Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Degassing Argon Purge (5 min) Step2->Step3 Step4 4. Microwave Irradiation 110°C, 30 min Step3->Step4 Prevents Homocoupling Step5 5. Biphasic Extraction EtOAc / Brine Step4->Step5 Step6 6. Flash Chromatography Isolation of Target Step5->Step6

Step-by-step workflow for the microwave-assisted Suzuki-Miyaura cross-coupling.

Protocol B: In Vitro Microsomal Stability Assay (Self-Validating System)

To prove the bioisosteric advantage of the newly synthesized 4-(1-methylcyclopropyl)phenyl derivative, it must be evaluated against human liver microsomes (HLM).

Causality & Expert Insight: This protocol is designed as a self-validating system. We include Verapamil as a high-clearance positive control. If Verapamil is not rapidly degraded (t₁/₂ < 15 min), it indicates that the microsomes have lost enzymatic activity or the NADPH regenerating system has failed, rendering the assay data invalid. NADPH is strictly required to supply the reducing equivalents necessary for the CYP450 catalytic cycle.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound (and Verapamil in a separate control well) to a final concentration of 1.0 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition by the solvent.

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the intrinsic clearance (CL_int).

References

  • Synthetic Methods towards 1-Substituted Cyclopropylamines Scholaris [Link]

  • Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket National Institutes of Health (NIH) / PMC[Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence The Journal of Organic Chemistry - ACS Publications[Link]

Method

Advanced Palladium Catalyst Systems for Suzuki-Miyaura Cross-Coupling of (4-(1-Methylcyclopropyl)phenyl)boronic Acid

Scientific Rationale & Substrate Profiling In modern drug discovery and materials science, the incorporation of specific lipophilic bioisosteres is critical for modulating pharmacokinetic properties. (4-(1-Methylcyclopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Profiling

In modern drug discovery and materials science, the incorporation of specific lipophilic bioisosteres is critical for modulating pharmacokinetic properties. (4-(1-Methylcyclopropyl)phenyl)boronic acid (CAS: 1264296-84-5) is a highly valued building block. The 1-methylcyclopropyl moiety serves as a premier bioisostere for tert-butyl and isopropyl groups. By constraining the alkyl chain into a strained three-membered ring, it introduces structural rigidity and prevents cytochrome P450-mediated benzylic oxidation, thereby significantly boosting metabolic stability without substantially altering the molecular volume [1].

However, coupling this specific boronic acid presents unique mechanistic challenges. The para-alkyl substitution is electron-donating, which increases the nucleophilicity of the boronic acid. While this generally accelerates transmetalation, it also makes the substrate highly susceptible to protodeboronation (the hydrolytic cleavage of the C–B bond) if the catalytic cycle stalls. Therefore, selecting a catalyst system that ensures rapid oxidative addition and immediate transmetalation is paramount.

Catalyst System Selection & Causality

To overcome the competitive protodeboronation pathway, traditional catalyst systems like Pd(PPh3​)4​ or Pd(OAc)2​ are often insufficient due to their slow activation rates and tendency to form unreactive Pd black.

The Optimal System: XPhos Pd G3 Precatalyst We strongly recommend the use of XPhos Pd G3 ([(2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate) for this substrate [2].

  • Causality of the Precatalyst: Third-generation (G3) Buchwald precatalysts undergo rapid, quantitative activation under mildly basic conditions at room temperature to form the active monolithic L-Pd(0) species. This bypasses the slow reduction step required by Pd(II) salts, ensuring that the active catalyst is ready to intercept the boronic acid before it can degrade in the reaction medium [3].

  • Causality of the Ligand (XPhos): The bulky, electron-rich dialkylbiarylphosphine ligand facilitates the oxidative addition of even electronically deactivated or sterically hindered aryl chlorides. Furthermore, its steric bulk accelerates reductive elimination, preventing the catalyst from resting in the L-Pd(II)(Ar)(X) state, which is a common bottleneck that allows protodeboronation to outcompete transmetalation.

Mechanistic Pathway

CatalyticCycle Precat XPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Species Precat->Pd0 Base, -Carbazole OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation with Boronic Acid OxAdd->TransMet + Base RedElim Reductive Elimination Product Formation TransMet->RedElim + Ar'-B(OH)2 - B(OH)2X RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (1-Methylcyclopropyl)biaryl RedElim->Product Product Release

Fig 1. Suzuki-Miyaura catalytic cycle utilizing XPhos Pd G3 for arylboronic acid cross-coupling.

Quantitative Data Summary: Catalyst Performance Comparison

The following table summarizes the expected performance metrics when coupling (4-(1-Methylcyclopropyl)phenyl)boronic acid with a standard deactivated aryl chloride (e.g., 2-chloro-4-methoxypyridine) across different catalyst systems.

Catalyst SystemLigand TypeCatalyst LoadingTemp (°C)Time (h)ProtodeboronationIsolated Yield
XPhos Pd G3 Dialkylbiarylphosphine2 mol% 40–60 2–4 < 5% > 90%
Pd(dppf)Cl2​ Bidentate Phosphine5 mol%80–9012–1615–20%65–75%
Pd(PPh3​)4​ Monodentate Phosphine10 mol%10024> 30%< 40%

Data synthesized from established cross-coupling benchmarks for electron-rich para-alkylphenylboronic acids.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Every step includes a mechanistic rationale and a validation checkpoint to ensure experimental integrity.

Materials Required
  • Aryl Halide (Ar-X): 1.0 mmol

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid: 1.2 mmol (1.2 equiv)

  • XPhos Pd G3: 0.02 mmol (2 mol%)

  • Base ( K3​PO4​ ): 3.0 mmol (3.0 equiv)

  • Solvent: THF / H2​O (4:1 v/v), rigorously degassed.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inertion

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2 mmol), K3​PO4​ (3.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen ( N2​ ). Repeat this cycle three times.

  • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the L-Pd(0) active species, permanently killing the catalyst.

Step 2: Solvent Addition & Activation

  • Syringe in 4.0 mL of anhydrous THF and 1.0 mL of degassed deionized water.

  • Stir the mixture vigorously at room temperature for 5 minutes.

  • Causality: K3​PO4​ is highly soluble in the aqueous phase, providing the necessary hydroxide/phosphate ions to activate the G3 precatalyst (releasing the carbazole leaving group) and to form the reactive boronate complex. THF solubilizes the highly lipophilic 1-methylcyclopropyl group.

Step 3: Reaction Execution

  • Heat the reaction mixture to 40–60 °C using a pre-heated oil bath or heating block.

  • Allow the reaction to stir vigorously for 2 to 4 hours.

Step 4: Self-Validation & Monitoring

  • Withdraw a 10 µL aliquot of the organic layer using a micro-syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze via LC-MS.

  • Self-Validation Checkpoint:

    • Success Indicator: Disappearance of the Ar-X mass and appearance of the desired product mass [M+H]+ .

    • Failure Indicator: If a mass corresponding to (1-methylcyclopropyl)benzene ( m/z≈132.2 ) is detected in high abundance, protodeboronation is outcompeting transmetalation .

    • Corrective Action: If protodeboronation is observed, the oxidative addition step is too slow. In the next iteration, ensure the aryl halide is not degraded, or switch to a more active leaving group (e.g., bromide or iodide).

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure (1-methylcyclopropyl)biaryl compound.

Experimental Workflow Diagram

Workflow Step1 1. Reagent Preparation Weigh Ar-X, Boronic Acid, Base, & Pd G3 Step2 2. Inert Atmosphere Evacuate & Backfill with N2 (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed THF/H2O (4:1) Step2->Step3 Step4 4. Reaction Heating Stir at 40-60°C for 2-4 hours Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Aliquot Check Step4->Step5 Step5->Step4 Incomplete Step6 6. Workup & Extraction Quench with H2O, Extract with EtOAc Step5->Step6 Complete Step7 7. Purification Flash Chromatography (Silica Gel) Step6->Step7

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

References

  • The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time Journal of Medicinal Chemistry (2020). Explores the use of cyclopropyl derivatives as bioisosteres to improve metabolic stability and pharmacokinetic profiles.[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides ACS Omega (2021). Details the mechanistic advantages of XPhos-based palladium precatalysts in overcoming challenging C-C bond formations.[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid The Journal of Organic Chemistry (2012). Demonstrates the high efficiency and low catalyst loading requirements of Buchwald's XPhos Pd G2/G3 precatalysts for sensitive boronic acids.[Link]

Application

Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling with (4-(1-Methylcyclopropyl)phenyl)boronic Acid

Strategic Rationale & Introduction The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and versatile methodologies for carbon-carbon bond formation in organic synthesis, particularly for constructin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and versatile methodologies for carbon-carbon bond formation in organic synthesis, particularly for constructing biaryl scaffolds[1]. In contemporary drug discovery, the strategic incorporation of specific lipophilic moieties is critical for optimizing pharmacokinetic properties. The 4-(1-methylcyclopropyl)phenyl group has emerged as a highly valuable building block.

Acting as a sterically hindered, lipophilic bioisostere for tert-butyl or isopropyl groups, the 1-methylcyclopropyl substituent offers profound advantages: it restricts local conformation to enhance target-binding affinity and blocks cytochrome P450-mediated benzylic oxidation, thereby improving metabolic stability. This specific structural motif has been successfully deployed in the development of advanced therapeutics, including highly potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitors [2].

This technical guide outlines a self-validating, highly efficient protocol for synthesizing biaryl compounds utilizing (4-(1-Methylcyclopropyl)phenyl)boronic acid [3].

Physicochemical Properties

Understanding the physical parameters of your coupling partner is essential for calculating exact stoichiometry and predicting solubility profiles during the reaction.

Table 1: Compound Specifications for (4-(1-Methylcyclopropyl)phenyl)boronic acid

PropertySpecification
Chemical Name (4-(1-Methylcyclopropyl)phenyl)boronic acid
CAS Number 1264296-84-5
Molecular Formula C10H13BO2
Molecular Weight 176.02 g/mol
Appearance White to off-white crystalline solid
Storage Conditions 2-8°C, protect from light and moisture

Mechanistic Insights & Causality

To achieve high yields, it is imperative to understand the causality behind the catalytic cycle and how the 1-methylcyclopropyl group influences reaction kinetics.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. Aryl iodides and bromides are preferred over chlorides due to their lower bond dissociation energies, ensuring this step does not become a kinetic bottleneck.

  • Transmetalation (The Critical Node) : This is frequently the rate-limiting step. The 1-methylcyclopropyl group exerts moderate steric bulk. To facilitate the transfer of the organic moiety from Boron to the Pd(II) center, a robust base (e.g., K₂CO₃) is required. The base coordinates with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex [Ar−B(OH)3​]− .

  • Reductive Elimination : The diaryl-Pd(II) complex undergoes reductive elimination to release the target biaryl compound and regenerate the Pd(0) active species.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide Addition) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII Trans Transmetalation with Boronic Acid PdII->Trans Base PdII_Biaryl Diaryl Pd(II) Complex [Ar-Pd-Ar'] Trans->PdII_Biaryl Ar'-B(OH)2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; in-process analytical controls are embedded to ensure the integrity of the reaction before proceeding to downstream purification [4].

Materials Required
  • Aryl Halide : 1.0 mmol (1.0 equiv)

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid : 211 mg (1.2 mmol, 1.2 equiv)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (36.5 mg, 0.05 equiv)

  • Base : K₂CO₃ (276 mg, 2.0 equiv)

  • Solvents : 1,4-Dioxane (8 mL) and Deionized H₂O (2 mL)

Step-by-Step Methodology
  • Reagent Assembly : In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, (4-(1-Methylcyclopropyl)phenyl)boronic acid, and the Pd(dppf)Cl₂ catalyst.

  • Solvent & Base Addition : Add 8 mL of 1,4-Dioxane followed by 2 mL of a 1.0 M aqueous K₂CO₃ solution.

    • Causality Check: The biphasic 1,4-Dioxane/Water system is deliberately chosen. Dioxane solubilizes the highly lipophilic cyclopropyl-bearing boronic acid, while water dissolves the inorganic base, maximizing the interfacial surface area necessary for the transmetalation step.

  • Degassing (Critical Integrity Step) : Seal the flask with a rubber septum. Subject the biphasic mixture to vigorous Argon sparging (subsurface bubbling) for exactly 15 minutes.

    • Causality Check: Dissolved oxygen acts as a potent poison, irreversibly oxidizing the active Pd(0) species into catalytically dead Pd(II) oxides.

  • Thermal Activation : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) under a positive pressure of Argon.

  • In-Process Validation : After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is deemed complete when the aryl halide peak area is <2% relative to the product. (Typical reaction time is 12–16 hours).

  • Quench and Extraction : Cool the mixture to ambient temperature. Dilute with 20 mL Ethyl Acetate and 20 mL Deionized Water. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Drying and Concentration : Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude material via flash column chromatography using a Silica gel stationary phase and a gradient of Hexanes/Ethyl Acetate.

Workflow Step1 1. Reagent Preparation Weigh Ar-X, Boronic Acid, Catalyst, Base Step2 2. Degassing Purge solvent with N2/Ar (15 min) Step1->Step2 Step3 3. Reaction Heat at 80-100°C for 12-24h Step2->Step3 Step4 4. Workup Quench, Extract (EtOAc), Dry (Na2SO4) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5 Step6 6. Characterization NMR, LC-MS, HPLC Step5->Step6

Figure 2: Step-by-step experimental workflow for biaryl cross-coupling.

Quantitative Optimization Data

To validate the robustness of this protocol, the following table summarizes the optimization matrix using 4-bromotoluene as a model electrophile coupled with (4-(1-Methylcyclopropyl)phenyl)boronic acid.

Table 2: Catalyst and Base Optimization Matrix

EntryPalladium Catalyst (5 mol%)Base (2.0 equiv)Solvent System (Temp)Isolated Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (80°C)72%
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (90°C)85%
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (90°C) 94%
4Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O (90°C)96%

*Entry 3 was selected as the standard protocol due to the optimal balance of high yield, ligand stability, and cost-efficiency compared to the highly specialized SPhos ligand in Entry 4.

References

  • ACS Publications. "Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides." Journal of Medicinal Chemistry. URL:[Link]

  • ACS Publications. "An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling." The Journal of Organic Chemistry. URL:[Link]

Method

Application Notes and Protocols: Functional Group Tolerance in Reactions Involving (4-(1-Methylcyclopropyl)phenyl)boronic Acid

Introduction: The Strategic Value of the 1-Methylcyclopropyl Phenyl Moiety In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that confer advantageous physicochemical prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-Methylcyclopropyl Phenyl Moiety

In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that confer advantageous physicochemical properties is perpetual. The (4-(1-methylcyclopropyl)phenyl) moiety has emerged as a particularly valuable structural motif. The 1-methylcyclopropyl group, a bioisostere for larger alkyl groups or a gem-dimethyl unit, can enhance metabolic stability, improve binding affinity by exploring hydrophobic pockets, and fine-tune lipophilicity.[1] Its incorporation into aromatic systems via (4-(1-Methylcyclopropyl)phenyl)boronic acid offers a versatile and efficient strategy for the late-stage functionalization of complex molecules.

This guide provides a comprehensive overview of the functional group tolerance of (4-(1-Methylcyclopropyl)phenyl)boronic acid in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The protocols and data presented herein are synthesized from established methodologies for similar aryl and cyclopropylboronic acids, providing a robust starting point for researchers and drug development professionals.

Core Reactions and Mechanistic Considerations

(4-(1-Methylcyclopropyl)phenyl)boronic acid is a versatile reagent for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The primary transformations are depicted below, highlighting the strategic bonds formed in each key reaction.

cluster_reagent Core Reagent cluster_reactions Key Cross-Coupling Reactions Boronic_Acid (4-(1-Methylcyclopropyl)phenyl)boronic acid Suzuki Suzuki-Miyaura (C-C bond) Boronic_Acid->Suzuki Pd catalyst, Base Chan_Lam Chan-Lam (C-N, C-O bonds) Boronic_Acid->Chan_Lam Cu catalyst, Oxidant Buchwald Buchwald-Hartwig (C-N bond) Boronic_Acid->Buchwald Pd catalyst, Base (indirectly) Biaryl Biaryl Suzuki->Biaryl Forms Biaryl Structures Arylamine Arylamine Chan_Lam->Arylamine Forms Aryl Amines/Ethers Arylamine_BH Arylamine_BH Buchwald->Arylamine_BH Forms Aryl Amines

Caption: Key reactions of (4-(1-Methylcyclopropyl)phenyl)boronic acid.

Part 1: Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds with boronic acids.[2] Its renown stems from its mild reaction conditions and exceptional tolerance for a wide array of functional groups, making it a workhorse in complex molecule synthesis.[3][4]

Functional Group Tolerance in Suzuki-Miyaura Couplings

The reaction is compatible with a broad range of functional groups on both the aryl halide and the boronic acid. The stability of the cyclopropyl group under these conditions is a key advantage.[5]

Functional GroupCompatibilityNotes
Esters Generally well-tolerated. Saponification can occur with strong bases or prolonged heating.
Amides Highly compatible.
Ketones Generally compatible.
Aldehydes Tolerated, though can be sensitive to some reaction conditions.
Nitriles Excellent compatibility.
Nitro Groups Generally tolerated, though reduction can occur with certain catalyst systems.[5]
Alcohols Protected alcohols are preferred, but free hydroxyls are often tolerated.
Amines Primary and secondary amines can interfere; protection is recommended.
Ethers Highly compatible.
Halogens (Cl, F) Orthogonal reactivity is possible (e.g., coupling a bromide in the presence of a chloride).
Heterocycles Pyridines, pyrimidines, indoles, and other heterocycles are generally good coupling partners.[6]
Experimental Workflow: Suzuki-Miyaura Coupling

Start Start Reagents Combine Aryl Halide, (4-(1-Methylcyclopropyl)phenyl)boronic acid, Base, and Solvent Start->Reagents Degas Degas Mixture (e.g., with Argon) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End Purify->End

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of (4-(1-Methylcyclopropyl)phenyl)boronic acid with a variety of aryl and heteroaryl halides.

Materials:

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene and water (e.g., 10:1 v/v)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium(II) acetate and SPhos ligand.

  • Add the degassed toluene and water.

  • Seal the vessel or place it under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Chan-Lam Cross-Coupling Reactions

The copper-catalyzed Chan-Lam coupling enables the formation of carbon-heteroatom bonds, providing access to aryl amines, ethers, and thioethers.[1][7] It is often conducted under milder conditions and open to the air, offering a practical alternative to palladium-catalyzed methods.[5]

Functional Group Tolerance in Chan-Lam Couplings

The Chan-Lam coupling is compatible with a range of functional groups on both the boronic acid and the nucleophile.

Functional Group (on Nucleophile)CompatibilityNotes
Primary & Secondary Amines Generally well-tolerated.
Alcohols & Phenols Excellent coupling partners for ether formation.
Amides & Carbamates Good nucleophiles for this reaction.
N-Heterocycles (e.g., Imidazoles, Pyrazoles) Widely used and highly effective.[8]
Thiols Can be coupled to form aryl thioethers.
Carboxylic Acids Can participate, though decarboxylation can be a side reaction.
Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol describes a general method for the coupling of (4-(1-Methylcyclopropyl)phenyl)boronic acid with N-H containing compounds.

Materials:

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.5-2.0 equiv)

  • Amine, amide, or heterocycle (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)

  • Pyridine or another suitable ligand (1.0-2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Reaction vessel open to the air

Procedure:

  • To a reaction vessel, add the amine/amide/heterocycle (1.0 equiv), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.5-2.0 equiv), and copper(II) acetate (10-20 mol%).

  • Add the solvent (DCM or MeOH) and pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds between aryl halides/triflates and a wide range of amines.[9] While the boronic acid is not a direct coupling partner, this reaction is crucial for synthesizing precursors to (4-(1-Methylcyclopropyl)phenyl)boronic acid or for further functionalizing products derived from it. The functional group tolerance is generally high.

Functional Group Tolerance in Buchwald-Hartwig Amination

The reaction accommodates a wide variety of functional groups on both the aryl halide and the amine.

Functional GroupCompatibilityNotes
Esters, Amides, Ketones Generally well-tolerated.
Nitriles Compatible.
Ethers Highly compatible.
Halogens (Cl, F) Can be present on the aryl halide or amine.
Protected Alcohols & Amines Boc, Cbz, and other common protecting groups are stable.
Heterocycles Both N- and C-heterocycles are generally compatible.
Protocol 3: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl bromide, which could be a synthetic precursor to the title boronic acid.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-(1-methylcyclopropyl)benzene) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane

  • Reaction vessel (e.g., sealed tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (toluene or dioxane).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

(4-(1-Methylcyclopropyl)phenyl)boronic acid is a valuable building block for introducing the 1-methylcyclopropyl phenyl motif into complex molecules. Its participation in high-tolerance cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for its incorporation in diverse synthetic contexts. The protocols and functional group tolerance data provided in this guide serve as a strong foundation for the successful application of this reagent in research, discovery, and development programs. As new catalysts and methodologies emerge, the utility and scope of this versatile reagent are poised to expand even further.

References

  • Shaughnessy, K. H., et al. (2011). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Chan–Lam coupling. Wikipedia. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Shashank, D. (n.d.). Chapter 4. Shodhganga. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Li, G., et al. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]

  • Wilson, Z. E., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Gherghel, L., et al. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PMC. [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • de Oliveira, A. R. M., et al. (2014). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Pendidikan Kimia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (n.d.). CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

Sources

Application

Late-Stage Functionalization and Derivatization of Complex Scaffolds Using [4-(1-Methylcyclopropyl)phenyl]boronic Acid

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Mechanistic Rationale: The Strategic Role of the 1-Methylcyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Mechanistic Rationale: The Strategic Role of the 1-Methylcyclopropyl Motif

In modern drug discovery, late-stage functionalization (LSF) enables the rapid diversification of advanced active pharmaceutical ingredients (APIs) without rebuilding the molecular scaffold from scratch. When derivatizing complex aryl halides, the choice of the boronic acid coupling partner is rarely arbitrary; it is dictated by the desired physicochemical and pharmacokinetic profile of the final molecule.[4-(1-Methylcyclopropyl)phenyl]boronic acid (CAS: 1264296-84-5) has emerged as a highly strategic building block. The incorporation of a cyclopropyl ring addresses multiple roadblocks in drug discovery, including increasing metabolic stability, enhancing potency, and restricting molecular conformation[1]. The high C–H bond dissociation energy of the cyclopropyl ring significantly reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to standard aliphatic chains[2].

However, unsubstituted cyclopropyl groups directly attached to aromatic or heteroaromatic systems can occasionally undergo CYP-mediated bioactivation, leading to radical formation, ring-opening, and undesirable glutathione (GSH) conjugation[2]. This is where the 1-methyl modification becomes critical. By substituting the cyclopropyl ring with a geminal methyl group, chemists can sterically block this oxidative liability. Furthermore, the 1-methylcyclopropyl moiety acts as a superior bioisostere for the tert-butyl group; it reaches deeper into lipophilic binding pockets, thereby boosting target potency and overall Ligand Lipophilicity Efficiency (LLE)[2].

Comparative Physicochemical & Metabolic Profiling

To justify the selection of the 1-methylcyclopropyl group over traditional alkyl substituents, we must evaluate the structure-activity relationship (SAR) parameters. Table 1 summarizes the causal relationship between substituent selection and metabolic fate.

Table 1: Comparative Profiling of Aryl Substituents in Medicinal Chemistry

Substituent MotifRelative Lipophilicity (ΔLogP)*CYP450 Oxidative LabilityPrimary Metabolic LiabilityStructural Advantage
tert-Butylphenyl High (+1.5)HighAliphatic hydroxylation (Phase I)Bulky, fills hydrophobic pockets well.
Cyclopropylphenyl Moderate (+1.0)ModerateRing-opening / GSH conjugationHigh sp² character, rigid conformation.
1-Methylcyclopropylphenyl High (+1.4)Low Highly stable (Sterically shielded)Blocks bioactivation; superior LLE.

*Estimated LogP shift relative to an unsubstituted phenyl ring.

Catalytic Workflow: Suzuki-Miyaura Cross-Coupling

The derivatization relies on the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology has been heavily optimized for mild, aqueous conditions, making it highly suitable for the late-stage functionalization of highly complex, functionalized pharmaceuticals where harsh conditions would degrade the API[3].

Below is the mechanistic workflow detailing the orthogonal reactivity of the catalytic cycle.

SuzukiMiyauraLSF cluster_cycle Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Oxidative Addition [API-Pd(II)(L_n)-X] Pd0->PdII_Ox + API-X PdII_Trans Transmetalation [API-Pd(II)(L_n)-Ar] PdII_Ox->PdII_Trans + Boronate RedElim Reductive Elimination Product Release PdII_Trans->RedElim RedElim->Pd0 - Product Product Derivatized API (1-Me-cPr)Ph-API RedElim->Product Reagent [4-(1-Me-cPr)Ph]B(OH)2 CAS: 1264296-84-5 Reagent->PdII_Trans API Complex API-Halide (e.g., Ar-Br, Ar-Cl) API->PdII_Ox

Fig 1. Pd-catalyzed Suzuki-Miyaura cycle for late-stage functionalization using[4-(1-Methylcyclopropyl)phenyl]boronic acid.

Standard Operating Protocol: Self-Validating LSF

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (IS) to track mass balance, allowing the operator to distinguish between successful catalytic turnover, unreacted starting material, and non-productive protodeboronation of the boronic acid.

Protocol A: Microscale Derivatization of Aryl Halide Scaffolds

Reagents & Materials:

  • Substrate: API-Halide (Ar-Br or Ar-Cl) (0.1 mmol, 1.0 equiv)

  • Coupling Partner: [4-(1-Methylcyclopropyl)phenyl]boronic acid (0.15 mmol, 1.5 equiv)

  • Pre-catalyst: XPhos Pd G3 (5 mol%)

  • Base: K₃PO₄ (0.3 mmol, 3.0 equiv)

  • Internal Standard (IS): 4,4'-Dimethylbiphenyl (0.05 mmol, 0.5 equiv)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, HPLC grade, 1.0 mL)

  • Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried 4 mL glass vial equipped with a Teflon-lined septum and a magnetic stir bar, add the API-Halide, [4-(1-Methylcyclopropyl)phenyl]boronic acid, and the 4,4'-Dimethylbiphenyl internal standard.

    • Causality: The internal standard is chemically inert under these conditions. Its inclusion is critical for LC-MS self-validation, allowing precise quantification of the API conversion rate versus the competitive degradation of the boronic acid.

  • Catalyst & Base Addition: Add the XPhos Pd G3 pre-catalyst and K₃PO₄.

    • Causality: XPhos Pd G3 is chosen because it rapidly generates the highly active, monoligated Pd(0) species under mild conditions, preventing the thermal degradation of sensitive functional groups on the complex API. K₃PO₄ provides the necessary alkalinity to form the reactive boronate complex without inducing aggressive base-catalyzed hydrolysis of the API scaffold.

  • Rigorous Degassing: Seal the vial, evacuate, and backfill with dry N₂ (repeat for 3 cycles). Syringe in the degassed 1,4-Dioxane/H₂O solvent mixture.

    • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. Rigorous degassing ensures sustained catalytic turnover and prevents homocoupling of the boronic acid.

  • Reaction Execution & Monitoring: Stir the mixture at 40 °C for 4–12 hours. At the 4-hour mark, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Causality: Compare the ratio of the Product peak to the IS peak. If the API-Halide is unconsumed but the boronic acid mass is absent, protodeboronation has occurred (see Troubleshooting).

  • Quench & Metal Scavenging: Upon completion, cool the vial to room temperature. Add 50 mg of SiliaMetS® Thiol and stir vigorously for 1 hour. Filter the mixture through a short pad of Celite, washing with Ethyl Acetate.

    • Causality: Late-stage functionalization requires pharmaceutical-grade purity. Thiol-functionalized silica effectively traps residual palladium, preventing heavy metal contamination which would otherwise cause false positives/negatives in downstream biological assays.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the derivatized API via reverse-phase preparative HPLC or flash column chromatography.

Troubleshooting & Optimization

Even with robust protocols, complex APIs can present steric or electronic hurdles. Use the following diagnostic logic to optimize the reaction:

  • Diagnostic Observation: LC-MS shows complete consumption of the boronic acid, but the API-Halide remains unreacted. The byproduct 1-methyl-1-phenylcyclopropane is detected.

    • Causality: Base-catalyzed protodeboronation (cleavage of the C–B bond) has outpaced the transmetalation step. This often occurs if the API-Halide is highly sterically hindered.

    • Corrective Action: Switch to a weaker base (e.g., K₂CO₃ or NaHCO₃) to slow down the boronate formation, or convert the boronic acid to its corresponding pinacol ester (BPin) prior to the reaction to increase its stability.

  • Diagnostic Observation: The reaction stalls at 50% conversion despite the presence of active boronic acid and unreacted API-Halide.

    • Causality: Catalyst poisoning or product inhibition. Heteroatoms (e.g., free amines or thiols) on the complex API may be coordinating to the Pd center, displacing the XPhos ligand.

    • Corrective Action: Increase the catalyst loading to 10 mol%, or switch to a more strongly coordinating ligand system such as BrettPhos or RuPhos.

References

  • [1] Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. URL:[Link]

  • [2] Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs, 2021. URL:[Link]

  • [3] "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Organic Chemistry Frontiers, Royal Society of Chemistry, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with (4-(1-Methylcyclopropyl)phenyl)boronic acid

Substrate Profiling: The Mechanistic Challenge (4-(1-Methylcyclopropyl)phenyl)boronic acid presents a unique set of challenges in cross-coupling chemistry. While the para-alkyl substitution provides a slight inductive el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling: The Mechanistic Challenge

(4-(1-Methylcyclopropyl)phenyl)boronic acid presents a unique set of challenges in cross-coupling chemistry. While the para-alkyl substitution provides a slight inductive electron-donating effect that1[1], the 1-methylcyclopropyl moiety is exceptionally lipophilic.

In standard Suzuki-Miyaura conditions, the boronic acid must partition into the aqueous-basic phase to form the reactive boronate anion [ArB(OH)3]-. This anion is the actual species that undergoes transmetalation with the Pd(II)-aryl halide complex. Because of its extreme hydrophobicity, this specific boronic acid often remains trapped in the organic phase, severely retarding the transmetalation step. When transmetalation is slow, the catalytic cycle stalls, providing ample time for competing side reactions—namely protodeboronation and2[2].

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield in Suzuki Coupling (4-(1-Methylcyclopropyl)phenyl)boronic acid CheckLCMS Analyze Crude by LC-MS/GC-MS Start->CheckLCMS Unreacted Unreacted Boronic Acid (Slow Transmetalation / Poor Solubility) CheckLCMS->Unreacted Homocoupling High Biaryl Homocoupling (Oxidative Side Reaction) CheckLCMS->Homocoupling Dehal Protodeboronation (Catalyst/Base Incompatibility) CheckLCMS->Dehal Sol Switch to biphasic n-BuOH/H2O or add Phase Transfer Catalyst Unreacted->Sol Degas Rigorous Freeze-Pump-Thaw Use Pd(0) source (e.g., Pd2(dba)3) Homocoupling->Degas Ligand Optimize Ligand (e.g., SPhos) Lower Base Strength (K3PO4) Dehal->Ligand

Diagnostic workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Frequently Asked Questions (Mechanistic Q&A)

Q1: My reaction stalls with >50% unreacted (4-(1-Methylcyclopropyl)phenyl)boronic acid. How do I force conversion? A1: The root cause is almost certainly poor phase transfer. If the boronic acid cannot interact with the aqueous base, it cannot form the transmetalation-active boronate complex. Solution: Shift away from standard THF/water or Dioxane/water mixtures. Utilizing a solvent system like n-butanol/water (typically in a 2.5:1 ratio) significantly3[3]. Alternatively, introducing a phase-transfer catalyst (e.g., TBAB) can help shuttle the hydroxide/carbonate ions into the organic phase.

Q2: I am observing significant amounts of the homocoupled product (bis(4-(1-methylcyclopropyl)phenyl)). What causes this? A2: Homocoupling is an oxidative side reaction. It is primarily driven by the presence of molecular oxygen or the use of Pd(II) precatalysts (like Pd(OAc)₂), which2[2] to the active Pd(0) species. Solution: Ensure rigorous deoxygenation using at least three freeze-pump-thaw cycles rather than simple nitrogen sparging. Additionally, switch to a pre-formed Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ to prevent the initial sacrificial consumption of your boronic acid.

Q3: The boronic acid is disappearing, but my product yield is low. LC-MS shows a large peak corresponding to 1-methylcyclopropylbenzene. Why is it de-boronating? A3: You are observing protodeboronation. While typically associated with electron-poor or heteroaryl boronic acids, it can still occur here if transmetalation is too slow. Furthermore, recent automated high-throughput studies have demonstrated that while bulky phosphine ligands are often used to facilitate difficult cross-couplings, they can4[4]. Solution: Re-evaluate your ligand and base. Switch from excessively bulky ligands (like P(t-Bu)₃) to Dialkylbiaryl Phosphine Ligands (Buchwald ligands) like SPhos, which 3[3]. Concurrently, reduce the base strength from KOH/NaOH to K₃PO₄ or K₂CO₃ to 1[1].

Optimization Matrix

ParameterDiagnostic ObservationMechanistic CausalityRecommended Adjustment
Solvent System High unreacted boronic acidExtreme lipophilicity prevents aqueous boronate formationSwitch to n-BuOH/H₂O (2.5:1)
Ligand Choice High protodeboronationOverly bulky phosphines promote post-transmetalation PDBUse SPhos or XPhos
Base Selection Degradation of starting materialHigh pH accelerates base-catalyzed C-B bond cleavageDowngrade to K₃PO₄ or K₂CO₃
Catalyst Source High biaryl homocouplingPd(II) reduction consumes boronic acid oxidativelyUse Pd(0) source (e.g., Pd₂(dba)₃)

Self-Validating Experimental Protocol

Optimized Biphasic Suzuki-Miyaura Coupling for Lipophilic Boronic Acids Note: This protocol utilizes a self-validating framework. Do not proceed to the next step unless the physical validation criteria are met.

Step 1: Reagent Preparation & Degassing

  • In a Schlenk flask, combine the aryl halide (1.0 equiv), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add a degassed mixture of n-butanol and water (2.5:1 v/v).

  • Perform three freeze-pump-thaw cycles.

Self-Validation Check: During the thaw cycle under vacuum, vigorous bubbling must be observed as dissolved gases escape. If no bubbling occurs, your vacuum line is compromised, and oxygen remains in the system (which will lead to homocoupling).

Step 2: Catalyst Activation & Addition

  • Under a positive flow of argon, add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

  • Stir at room temperature for 10 minutes before heating.

Self-Validation Check: Observe the solution color. A rapid shift from the purple/dark color of Pd₂(dba)₃ to a deep red/orange indicates the successful formation of the active L₂Pd(0) species. If the solution remains cloudy or unchanged, the ligand has not properly coordinated.

Step 3: Reaction Execution & Monitoring

  • Heat the reaction to 80 °C.

  • Monitor via LC-MS or TLC after 2 hours.

Self-Validation Check: The aryl halide should be consumed first. If the boronic acid is completely consumed but the aryl halide remains, protodeboronation has outpaced cross-coupling. You must halt the reaction, as further heating will only degrade the catalyst.

Step 4: Workup & Phase Separation

  • Cool to room temperature and dilute with EtOAc and water.

  • Separate the phases.

Self-Validation Check: The organic and aqueous layers must separate cleanly within 2 minutes. If an emulsion forms, the lipophilic product and salts are competing for the interface. Add brine or filter through a pad of Celite to break the emulsion before proceeding to column chromatography.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. 2

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 4

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 1

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 3

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for (4-(1-Methylcyclopropyl)phenyl)boronic Acid Couplings

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(1-Methylcyclopropyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(1-Methylcyclopropyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered when working with this sterically demanding building block. The unique steric and electronic properties of the 1-methylcyclopropyl moiety necessitate careful optimization of catalyst loading and reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction with (4-(1-Methylcyclopropyl)phenyl)boronic acid is showing low to no conversion. What are the most likely causes?

A1: Low conversion with this sterically hindered boronic acid is a common challenge. The primary culprits are often an inadequate catalyst system, suboptimal base selection, or competing side reactions.[1] The bulky 1-methylcyclopropyl group can significantly slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[2][3] A systematic evaluation of your catalyst, ligand, base, and temperature is the most effective troubleshooting approach.[1]

Q2: What is the optimal catalyst and ligand combination for coupling (4-(1-Methylcyclopropyl)phenyl)boronic acid?

A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] For challenging couplings involving substrates like (4-(1-Methylcyclopropyl)phenyl)boronic acid, it is crucial to employ catalyst systems with bulky, electron-rich ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.[1][2][4][5]

Excellent choices include Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos.[1][4][6] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in coupling sterically demanding partners, sometimes at very low catalyst loadings.[1][7][8][9]

Q3: How does the choice of base impact the reaction, and what is recommended for this specific boronic acid?

A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic borate species, which is essential for the transmetalation step.[8][10][11][12] For sterically hindered systems, the choice of base is paramount.[1] While common bases like sodium or potassium carbonate can be effective in simpler couplings, they may not be strong enough or soluble enough to promote the reaction efficiently with bulky substrates.

For (4-(1-Methylcyclopropyl)phenyl)boronic acid, moderately strong bases are recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices, providing a good balance of reactivity and minimizing side reactions.[1][4]

Q4: I am observing significant amounts of a byproduct corresponding to the protonated starting material (1-methyl-4-propylbenzene). What is this side reaction and how can I minimize it?

A4: This byproduct is the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved by a proton source.[13][14] This is a significant issue with some boronic acids, and its rate can be influenced by temperature, the nature of the base, and the presence of water.[13][14] Cyclopropylboronic acids, in particular, can be susceptible to this side reaction under certain conditions.[15][16]

To minimize protodeboronation:

  • Use anhydrous conditions where feasible: While some water is often necessary to dissolve the base, excessive water can promote this side reaction.[14]

  • Employ a suitable base: In some cases, a weaker base or anhydrous conditions with a base like K₃PO₄ can be beneficial.[17]

  • Increase the rate of the desired coupling: Using a more active catalyst system can help the desired reaction outcompete the protodeboronation pathway.[14]

  • Consider using a more stable boronic acid derivative: Potassium trifluoroborate salts are often more stable towards protodeboronation and can be a valuable alternative.[16]

Q5: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. How can I suppress this side reaction?

A5: Homocoupling of the boronic acid is another common side reaction that can reduce the yield of your desired product. This can be promoted by the presence of oxygen or inefficient catalyst turnover.[13][18] To mitigate homocoupling:

  • Thoroughly degas your reaction mixture: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote homocoupling.[14][18] Ensure your solvents are properly sparged with an inert gas (e.g., argon or nitrogen) and the reaction is set up under an inert atmosphere.

  • Use a slight excess of the aryl halide: This can help to ensure that the oxidative addition and subsequent steps are favored over the homocoupling pathway.[13]

  • Optimize catalyst and ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[4]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst The active catalyst in a Suzuki coupling is a Pd(0) species. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient.[14] Action: Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald precatalyst) that readily generates the active species.[4][17] Ensure your palladium source is not old or degraded.
Ineffective Ligand The steric bulk of (4-(1-Methylcyclopropyl)phenyl)boronic acid requires a ligand that can facilitate both oxidative addition of the aryl halide and the sterically demanding reductive elimination step.[2][3] Action: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[1][6] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2 for Buchwald ligands).
Suboptimal Base The base may not be strong enough or sufficiently soluble to activate the hindered boronic acid for transmetalation.[10][12] Action: Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[4][19]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures to overcome the activation energy barriers for the key steps in the catalytic cycle.[13] Action: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential substrate or product decomposition at higher temperatures.
Problem 2: Reaction Stalls at Partial Conversion
Potential Cause Troubleshooting Steps & Explanation
Catalyst Deactivation The palladium catalyst can deactivate over the course of the reaction through various pathways, including the formation of inactive palladium black or aggregation.[20][21] Oxygen is a common culprit in catalyst deactivation.[14] Action: Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction. If deactivation is suspected, a higher initial catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) may be necessary to drive the reaction to completion.
Incomplete Dissolution of Base If the base is not sufficiently soluble in the reaction medium, its effectiveness will be limited, potentially leading to a stalled reaction. Action: Consider a solvent system that better solubilizes the chosen base. For example, using a co-solvent like water with organic solvents such as dioxane or toluene can improve the solubility of inorganic bases like K₃PO₄.[1]
Product Inhibition In some cases, the product of the reaction can coordinate to the palladium center and inhibit catalyst turnover.[20] Action: While more difficult to diagnose, using a more active catalyst system with a ligand designed to promote rapid reductive elimination can sometimes overcome product inhibition.

Experimental Protocols & Visualizations

General Protocol for Optimizing Catalyst Loading

This protocol provides a starting point for the Suzuki-Miyaura coupling of a sterically hindered aryl halide with (4-(1-Methylcyclopropyl)phenyl)boronic acid. Optimization will be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2.2-6.6 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Boronic R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic->Borate Base Base Base->Borate Borate->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the coupling reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Optimal for Hindered Substrates? Start->CheckCatalyst ChangeCatalyst Switch to Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos, NHC) CheckCatalyst->ChangeCatalyst No CheckBase Is the Base Effective? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Switch to K₃PO₄ or Cs₂CO₃ CheckBase->ChangeBase No CheckTemp Is the Temperature Sufficiently High? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase Temperature (e.g., to 100-110 °C) CheckTemp->IncreaseTemp No CheckSideReactions Are Side Reactions Prevalent? CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions AddressDeboronation Minimize H₂O, Use Trifluoroborate CheckSideReactions->AddressDeboronation Protodeboronation AddressHomocoupling Degas Thoroughly, Use Excess Ar-X CheckSideReactions->AddressHomocoupling Homocoupling Success Reaction Optimized CheckSideReactions->Success No AddressDeboronation->Success AddressHomocoupling->Success

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (4-(1-Methylcyclopropyl)phenyl)boronic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals. Working with (4-(1-Methylcyclopropyl)phenyl)boronic acid in Suzuki-Miyaura cross-couplings presents unique downstream challenges. While the 1-methylcyclopropyl group imparts valuable lipophilic and steric properties to your target biaryl compounds, the reaction matrix often leaves behind a complex mixture of unreacted starting materials, catalytic residues, and side products.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to achieve high-purity pharmaceutical intermediates.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing a significant amount of 1-methyl-1-phenylcyclopropane in my crude mixture. Why is this forming, and how do I prevent it? A1: You are observing the protodeboronation byproduct. The C-B bond in (4-(1-Methylcyclopropyl)phenyl)boronic acid is susceptible to hydrolytic cleavage, where the boronic acid moiety is replaced by a proton. Mechanistically, this is driven by two primary pathways:

  • Base-Catalyzed Protodeboronation: High pH accelerates the formation of a reactive tetrahedral boronate complex that undergoes fragmentation[1].

  • Palladium-Catalyzed Protodeboronation: Recent kinetic modeling demonstrates that the bulky phosphine ligands often used to force difficult cross-couplings can paradoxically accelerate Pd-catalyzed protodeboronation by forming a highly active mononuclear square-planar palladium–boron complex[2]. Optimization Strategy: Switch to a milder, anhydrous base (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ instead of NaOH) and strictly degas your solvent system. If using bulky ligands (like SPhos or XPhos), empirically titrate the ligand-to-palladium ratio to balance the cross-coupling rate against the protodeboronation degradation pathway.

Q2: How can I selectively remove unreacted (4-(1-Methylcyclopropyl)phenyl)boronic acid without relying on column chromatography? A2: Boronic acids possess an empty p-orbital on the boron atom, making them mild Lewis acids. By treating the crude organic mixture with a moderately strong aqueous base (e.g., 1M Na 2​ CO 3​ ), the unreacted boronic acid is converted into a highly polar, water-soluble tetrahedral boronate anion[3]. Your target biaryl product, lacking this acidic moiety, remains highly lipophilic due to the 1-methylcyclopropyl group. A simple liquid-liquid extraction effectively partitions the boronic acid impurity into the aqueous waste layer.

Q3: My biaryl product co-elutes with triphenylphosphine oxide (TPPO). Is there a scalable, chromatography-free removal method? A3: Yes. TPPO features a highly polarized P=O bond that acts as a strong Lewis base. By adding anhydrous Zinc Chloride (ZnCl 2​ ) in a polar solvent like ethanol, TPPO forms a highly insoluble 1:2 coordination complex, ZnCl 2​ (TPPO) 2​ , which precipitates out of solution quantitatively[4]. This allows for the complete removal of TPPO via simple filtration, saving hours of silica gel chromatography and solvent waste.

Q4: For preclinical scale-up, how do I reduce residual Palladium to below the 10 ppm ICH limit? A4: Standard aqueous workups and silica plugs typically leave 100–500 ppm of palladium trapped in the product matrix[5]. To achieve <10 ppm, you must utilize solid-supported metal scavengers like thiol-functionalized silica (e.g., SiliaMetS Thiol). According to Hard Soft Acid Base (HSAB) theory, the "soft" sulfur atoms strongly chelate the "soft" Pd(0) and Pd(II) species, irreversibly trapping them on the silica matrix for easy removal via filtration[6].

Part 2: Quantitative Data Summary

The following table summarizes the efficiency, typical recovery, and mechanistic principles of the recommended purification strategies for handling crude mixtures derived from (4-(1-Methylcyclopropyl)phenyl)boronic acid.

Purification StrategyTarget Impurity RemovedTypical Recovery (%)Final Purity / LimitMechanistic Principle
Aqueous Base Wash Unreacted Boronic Acid>95%>95% (Crude)Lewis acid-base conversion to water-soluble boronate anion.
ZnCl 2​ Precipitation Triphenylphosphine Oxide85–90%TPPO-freeLewis acid-base complexation forming insoluble ZnCl 2​ (TPPO) 2​ .
Silica-Thiol Scavenging Palladium Catalyst>90%< 10 ppm PdHSAB theory: Soft sulfur ligands chelate soft Pd(0)/Pd(II) species.
Silica Chromatography Protodeboronation / Homocoupling70–85%>98%Differential polarity and partitioning on a stationary polar phase.

Part 3: Visualizations

Reaction Pathways

The diagram below illustrates the competing pathways during the Suzuki-Miyaura coupling, highlighting the causality behind the impurities you must purify.

ReactionPathways SM (4-(1-Methylcyclopropyl)phenyl) boronic acid Pd Pd Catalyst / Base SM->Pd ArX Aryl Halide (Ar-X) ArX->Pd Prod Target Biaryl Product Pd->Prod Transmetalation & Reductive Elimination Proto 1-Methyl-1-phenylcyclopropane (Protodeboronation) Pd->Proto H2O / Base / Bulky Ligands (Degradation) Homo Homocoupling Byproduct Pd->Homo O2 / Oxidative Homocoupling

Caption: Reaction pathways showing target Suzuki coupling versus protodeboronation and homocoupling.

Purification Workflow

This workflow outlines the sequential logic for isolating the pure biaryl product without relying solely on chromatography.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd, TPPO, Boronic Acid) Ext Liquid-Liquid Extraction (1M Na2CO3 / EtOAc) Crude->Ext Org1 Organic Layer (Product, Pd, TPPO) Ext->Org1 Retains neutral organics Aq1 Aqueous Layer (Boronate Salt) - DISCARD Ext->Aq1 Removes unreacted boronic acid Zn ZnCl2 Precipitation (in warm EtOH) Org1->Zn Filt1 Filtrate (Product, Pd) Zn->Filt1 Solid1 ZnCl2(TPPO)2 Complex - DISCARD Zn->Solid1 Removes TPPO Scav Pd Scavenging (SiliaMetS Thiol, 40°C) Filt1->Scav Pure Purified Target Product (<10 ppm Pd) Scav->Pure Removes residual Pd

Caption: Step-by-step purification workflow for isolating the target biaryl product.

Part 4: Self-Validating Experimental Protocols

Protocol A: Aqueous Base Wash (Boronic Acid Removal)
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel and add an equal volume of 1M aqueous Na 2​ CO 3​ . Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The unreacted (4-(1-Methylcyclopropyl)phenyl)boronic acid will partition into the lower aqueous layer.

  • Self-Validation Check: Check the pH of the aqueous layer; it must be >10 to ensure complete boronate formation. Spot both layers on a TLC plate. The organic layer should show the disappearance of the highly polar, streaky boronic acid spot (often visualized with KMnO 4​ stain).

  • Washing: Wash the organic layer once with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: TPPO Precipitation using ZnCl 2​
  • Solvent Exchange: Dissolve the concentrated organic residue from Protocol A in warm Ethanol (EtOH) to create a 0.5M solution based on theoretical yield.

  • Complexation: Add a 1.8 M solution of anhydrous ZnCl 2​ in warm ethanol (1.2 equivalents relative to the theoretical amount of TPPO present).

  • Precipitation: Stir the mixture at room temperature for 30 minutes. Use a glass rod to scratch the inside of the flask to induce crystallization if necessary.

  • Self-Validation Check: The formation of a dense, white crystalline precipitate (ZnCl 2​ (TPPO) 2​ ) confirms successful complexation. Run a TLC of the supernatant; the strong UV-active TPPO spot (typically R f​ ~0.3 in 50% EtOAc/Hexanes) should be completely absent.

  • Filtration: Filter the suspension through a sintered glass funnel. Concentrate the filtrate under reduced pressure to recover the TPPO-free product.

Protocol C: Palladium Scavenging (Silica-Thiol)
  • Preparation: Dissolve the TPPO-free product in a compatible solvent (e.g., Toluene or Dichloromethane).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) at 4–8 molar equivalents relative to the initial amount of palladium catalyst used in the cross-coupling.

  • Incubation: Stir the suspension at 40–60 °C for 4 to 12 hours.

  • Self-Validation Check: The silica matrix will often change color (from white/off-white to yellow, brown, or black) as it actively chelates the palladium residues.

  • Isolation: Filter the mixture through a pad of Celite to remove the solid-supported scavenger. Wash the pad thoroughly with fresh solvent. Concentrate the filtrate to yield the final purified biaryl product. Submit a sample for ICP-MS analysis to confirm Pd levels are <10 ppm.

References

  • [3] BenchChem. Technical Support Center: Purification of Products from 2-Ethoxy-5-methoxyphenylboronic acid Reactions. Available at:

  • [4] Batesky, D. C., Goldfogel, M. J., & Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry (2017). Available at:

  • [5] Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at:

  • [6] Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications (2023). Available at:

  • [2] Ser, C. T., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society (2025). Available at:

  • [1] Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. Canadian Journal of Chemistry (1963). Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Couplings with Sterically Hindered Boronic Acids

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering catalyst deactivation, palladium black preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering catalyst deactivation, palladium black precipitation, or unexplained low yields when coupling sterically hindered (e.g., ortho-substituted or 2,6-disubstituted) boronic acids.

This guide synthesizes kinetic theory with field-proven methodologies to help you move beyond trial-and-error and implement self-validating experimental designs.

The Causality of Failure: Mechanistic Insights

To troubleshoot a failed coupling, we must first understand the kinetic mismatch inherent to sterically hindered substrates. In a standard Suzuki-Miyaura cross-coupling, the catalytic cycle relies on a delicate balance between oxidative addition, transmetalation, and reductive elimination.

Steric hindrance at the boronic acid primarily retards the transmetalation step. When transmetalation is slow, two detrimental pathways dominate the reaction vessel:

  • Protodeboronation: The boronic acid undergoes base-catalyzed C–B bond cleavage to form an arene (Ar–H)[1]. This irreversible side reaction consumes your coupling partner before it can interact with the palladium center.

  • Catalyst Deactivation: With the boronic acid depleted—or transmetalation kinetically stalled—the active Pd(0) species remains uncoordinated. Without a stabilizing pathway, these transient species aggregate into inactive Pd(0) clusters, visually presenting as a black precipitate (Palladium Black)[2].

MechanisticPathways Start Hindered Boronic Acid + Aryl Halide + Pd + Base SlowTM Slow Transmetalation (Due to Steric Clash) Start->SlowTM HighPH High pH / Aqueous Media (Base Promoted) Start->HighPH Opt Optimized Conditions: Slow-Release / Weaker Base Start->Opt Protocol Adjustment PdAccum Pd(0) Accumulation & Off-Cycle Intermediates SlowTM->PdAccum Kinetic Mismatch Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) HighPH->Proto Hydrolytic Cleavage Proto->PdAccum Reagent Depletion Deact Catalyst Deactivation (Palladium Black) PdAccum->Deact Aggregation Product Successful Cross-Coupling (High Yield) Opt->Product Balanced Kinetics

Fig 1: Mechanistic pathways of catalyst deactivation vs. successful cross-coupling.

Diagnostic FAQs & Troubleshooting

Q1: I am using a highly active, bulky phosphine ligand to overcome steric hindrance, but my boronic acid is still degrading rapidly. Why? A: Paradoxically, while bulky phosphines are designed to facilitate difficult oxidative additions, recent automated high-throughput and computational studies reveal that palladium(II) complexes bound to bulky phosphine ligands can actually accelerate protodeboronation[3]. The extreme steric bulk can distort the square planar geometry, increasing the electrophilicity of the Pd center and exposing the boronic acid to hydrolytic cleavage. Solution: Balance steric bulk with electronic enrichment. Switch to specialized water-soluble ligands (e.g., CS-Phos) designed specifically for hindered substrates in aqueous media, which maintain ligation without over-distorting the metal center[4].

Q2: How does my choice of base dictate the lifespan of the catalyst? A: The base plays antagonistic roles. It is required to form the reactive boronate species necessary for transmetalation, but high pH exponentially accelerates base-catalyzed protodeboronation[1]. Switching from strong bases (like NaOH) to weaker bases (like K₂CO₃ or KOAc) shifts the rate-determining step and significantly reduces catalyst deactivation by preserving the boronic acid reservoir[5].

Q3: My reaction works for 1 hour and then stops completely, with a black precipitate forming. Is this product inhibition or catalyst deactivation? A: A sharp transition from a fast initial rate to a stalled reaction is the classic hallmark of catalyst deactivation via Pd(0) aggregation. To definitively prove this, you must run a "Same-Excess" kinetic profile (see Protocol B below)[2].

Quantitative Data: Ligand & Base Optimization

The table below summarizes the quantitative impact of tuning the ligand and base on the coupling of a model 2,6-disubstituted boronic acid. Note the inverse relationship between protodeboronation and catalyst stability.

LigandBaseAdditive / PTCYield (%)Protodeboronation (%)Catalyst State at t=4h
P(t-Bu)₃NaOHNone< 10%> 80%Rapid Deactivation (Pd Black)
SPhosK₃PO₄None45%40%Moderate Deactivation
RuPhosKOAcNone85%< 10%Active (Yellow Solution)
CS-PhosK₂CO₃TBAB92%< 5%Highly Active (Clear Solution)

Self-Validating Experimental Protocols

Do not rely on end-point yields to understand your reaction. Use the following protocols to build self-validating systems that diagnose failures in real-time.

Protocol A: Controlled-Release Suzuki-Miyaura Workflow

Objective: Prevent Pd(0) accumulation by matching the concentration of the active boronic acid to the slow transmetalation rate of hindered substrates.

  • Preparation: Charge a Schlenk flask with the aryl halide (1.0 equiv), Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), and a weak base (e.g., K₂CO₃, 3.0 equiv)[5].

  • Solvent Addition: Add a degassed biphasic solvent mixture (e.g., Toluene/H₂O 4:1) to dissolve the base while keeping the organic phase concentrated. Heat to 80 °C.

  • Slow Addition (The Validation Step): Instead of adding the sterically hindered boronic acid upfront, dissolve it in THF and add it via a syringe pump over 4 hours.

  • In-Process Control (IPC): At t=2h, sample the reaction.

    • Self-Validation: If TLC/HPLC shows >5% of the protodeboronated side-product (Ar–H), decrease the addition rate. A clear, yellow/orange solution indicates an active catalyst; a black precipitate indicates the addition is too slow, causing Pd(0) starvation and aggregation[2].

Protocol B: Same-Excess Kinetic Profiling (RPKA)

Objective: Diagnose whether a stalled reaction is due to catalyst deactivation or product inhibition.

  • Standard Run: Set up the coupling with 0.50 M aryl halide and 0.55 M hindered boronic acid. Monitor conversion over time via GC-FID or HPLC.

  • Same-Excess Run: Set up a second reaction simulating exactly 50% conversion: 0.25 M aryl halide, 0.30 M boronic acid, and add 0.25 M of the purified product upfront.

  • Data Overlay: Plot the reaction rate versus substrate concentration for both runs.

  • Self-Validation: If the two curves perfectly overlay, the catalyst is stable (any stalling is due to product inhibition). If the "Same-Excess" curve starts at a higher rate than the standard run at the exact same concentration, it definitively proves that the catalyst in the standard run has deactivated over time[2].

References

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link][1]

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link][3]

  • Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes Source: Organic Process Research & Development URL: [Link][5]

  • Title: Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand Source: Organometallics URL: [Link][2]

  • Title: Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load Source: Organic Letters URL: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Analytical Modalities for Structural Elucidation of 4-(1-Methylcyclopropyl)phenyl Derivatives: A Comparative Guide

Executive Summary The incorporation of the 4-(1-methylcyclopropyl)phenyl moiety into small-molecule drug candidates has surged due to its utility as a metabolically stable bioisostere for tert-butyl and isopropyl groups....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 4-(1-methylcyclopropyl)phenyl moiety into small-molecule drug candidates has surged due to its utility as a metabolically stable bioisostere for tert-butyl and isopropyl groups. The quaternary carbon of the 1-methylcyclopropyl group resists cytochrome P450-mediated aliphatic oxidation, while the strained cyclopropyl ring imparts unique conformational rigidity. Synthesis of these derivatives is typically achieved via Suzuki-Miyaura cross-coupling using (4-(1-Methylcyclopropyl)phenyl)boronic acid .

However, the structural validation of the resulting products presents distinct analytical challenges. The high ring strain of the cyclopropyl group makes it susceptible to acid-catalyzed ring-opening or rearrangement during ionization, necessitating optimized analytical workflows. This guide provides an authoritative comparative analysis of the primary analytical methods used to unambiguously confirm the structure of these cross-coupling products.

Comparative Analysis of Analytical Methods
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the primary, non-destructive modality for confirming the integrity of the 1-methylcyclopropyl ring. Unlike the tert-butyl group (which presents as a massive 9H singlet), the 1-methylcyclopropyl group exhibits a highly diagnostic splitting pattern. The methyl group appears as a sharp 3H singlet, while the four cyclopropyl protons are diastereotopic due to the pseudo-asymmetry induced by the adjacent phenyl ring, appearing as two distinct 2H multiplets .

  • Advantage : Unambiguous differentiation from acyclic isomers (e.g., homoallylic systems).

  • Limitation : Cannot determine the absolute 3D conformation of the molecule in the solid state.

1.2. High-Resolution Mass Spectrometry (HRMS)

HRMS (via ESI-TOF) provides the exact mass necessary to confirm the molecular formula. The causality behind choosing Electrospray Ionization (ESI) over Electron Impact (EI) is critical: the 1-methylcyclopropyl ring is highly strained (~27.5 kcal/mol). Hard ionization (EI) often triggers rapid ring-opening and subsequent fragmentation (e.g., loss of ethylene, M-28), which can obscure the molecular ion . Soft ionization preserves the intact [M+H]+ ion.

  • Advantage : Rapid confirmation of successful cross-coupling and exact stoichiometry.

  • Limitation : Isomeric rearrangements may yield identical exact masses, requiring orthogonal validation by NMR.

1.3. X-Ray Crystallography (SCXRD)

Single-Crystal X-Ray Diffraction provides the absolute spatial arrangement of the molecule. For 4-(1-methylcyclopropyl)phenyl derivatives, SCXRD is utilized to measure the dihedral angle between the cyclopropyl plane and the phenyl ring, a critical parameter for structure-based drug design.

  • Advantage : Absolute stereochemical and conformational proof.

  • Limitation : Requires the generation of high-quality single crystals, which is often a rate-limiting step.

Quantitative Comparison of Alkylphenyl Bioisosteres

To aid in spectral interpretation, Table 1 contrasts the expected ^1^H NMR chemical shifts of the 1-methylcyclopropyl group against common bioisosteres.

Table 1: Comparative ^1^H NMR Chemical Shifts of Alkylphenyl Bioisosteres (in CDCl3)

Substituent MoietyMethyl Protons (δ, ppm)Ring/Methine Protons (δ, ppm)Diagnostic Multiplicity
4-(1-Methylcyclopropyl)phenyl 1.40 – 1.550.80 – 1.00Singlet (3H); Multiplets (2H, 2H)
4-Isopropylphenyl 1.20 – 1.252.85 – 2.95Doublet (6H); Septet (1H)
4-tert-Butylphenyl 1.30 – 1.35N/ASinglet (9H); N/A
Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating internal checks to ensure data integrity throughout the analytical pipeline.

Workflow Start Product Synthesis (Suzuki-Miyaura) Purification Chromatographic Purification Start->Purification Isolate Product NMR 1H & 13C NMR (Shift Analysis) Purification->NMR Structural Connectivity HRMS LC-HRMS (Exact Mass & Frag) Purification->HRMS Molecular Formula XRay X-Ray Diffraction (3D Conformation) Purification->XRay Stereochemistry (If Crystalline) Final Verified 4-(1-Methylcyclopropyl)phenyl Derivatives NMR->Final HRMS->Final XRay->Final

Analytical workflow for structural confirmation of cross-coupling products.

3.1. Suzuki-Miyaura Cross-Coupling Protocol

Causality Focus: The use of a biphasic solvent system (Dioxane/Hngcontent-ng-c87454734="" class="ng-star-inserted">2O) ensures the solubility of both the organic electrophile and the inorganic base (K2CO3), which is required to activate the boronic acid into the reactive boronate species prior to transmetalation .

  • Preparation : In a dried Schlenk flask, combine the aryl halide (1.0 equiv), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Self-Validation: The distinct red/orange color of the Pd(II) complex should be visible upon addition.

  • Solvent System : Add degassed 1,4-dioxane and H2O (4:1 v/v). Degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction : Heat to 80 °C under N2 for 12 hours. Monitor via TLC until the aryl halide is consumed.

  • Workup : Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography.

3.2. Self-Validating NMR Acquisition Protocol

Causality Focus: CDCl3 can slowly degrade under light to produce DCl and phosgene. The strained cyclopropyl ring is highly susceptible to acid-catalyzed ring-opening. Passing the solvent through basic alumina is a critical preventative step to ensure the structural integrity of the analyte during scanning.

  • Solvent Preparation : Pass 0.6 mL of CDCl3 through a short plug of basic alumina immediately prior to use.

  • Sample Preparation : Dissolve 5–10 mg of the purified product in the treated CDCl3. Add 0.01% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition : Acquire ^1^H NMR at 400 MHz or higher. Set the relaxation delay (d1) to at least 2 seconds to ensure accurate integration of the quaternary cyclopropyl carbons in subsequent ^13^C experiments.

  • Validation : Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. Verify the presence of the 3H singlet (~1.45 ppm) and 4H multiplets (~0.85, ~0.95 ppm) to confirm the intact cyclopropyl ring.

3.3. LC-HRMS (ESI-TOF) Protocol

Causality Focus: Utilizing a mild desolvation temperature prevents thermal degradation of the cyclopropyl moiety before it reaches the mass analyzer.

  • Sample Preparation : Dilute the analyte to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (promotes protonation for positive ion mode).

  • Calibration : Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer, ensuring mass accuracy within < 2 ppm. Self-Validation: The continuous presence of the calibrant lock-mass during the run ensures real-time drift correction.

  • Acquisition : Run the sample using a short C18 column gradient (5% to 95% MeCN in H2O over 5 mins). Maintain the ESI capillary voltage at 3.5 kV and desolvation temperature at 250 °C.

  • Analysis : Extract the theoretical [M+H]+ exact mass. Confirm that the isotopic pattern matches the theoretical distribution, particularly if halogens are present in the coupled product.

Mechanistic Insights into Boronic Acid Activation

Understanding the behavior of (4-(1-Methylcyclopropyl)phenyl)boronic acid during the coupling cycle is essential for troubleshooting low yields. The transmetalation step requires the formation of a pre-transmetalation intermediate.

Mechanism A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Pre-Transmetalation Intermediate B->C D Transmetalation (Boronate) C->D E Reductive Elimination (Product) D->E E->A Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling highlighting pre-transmetalation.

The boronic acid itself is a poor nucleophile. The addition of an aqueous base converts the neutral, tricoordinate boronic acid into a tetracoordinate, anionic boronate complex. This geometry change increases the nucleophilic character of the ipso-carbon attached to the boron, facilitating the transfer of the bulky 4-(1-methylcyclopropyl)phenyl group to the Palladium center . If analytical yields are low, incomplete boronate formation (often due to insufficient base or poor solvent mixing) is the most common culprit, rather than steric hindrance from the distant cyclopropyl group.

References
  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2018. URL:[Link]

  • Tami, C., et al. "Expanding the Scope of an Electrophilic Aromatic Substitution Discovery Experiment Including Hydride and Methyl Shifts." Journal of Chemical Education, 2021. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137503, 1-Phenyl-1-methylcyclopropane." PubChem, 2024. URL:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts, 2024. URL:[Link]

Comparative

A Comparative Guide to the Reactivity of (4-(1-Methylcyclopropyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the choice of the arylboronic acid coupling partner significantly influences reaction efficiency, yield, and scope.[1] This guide provides an in-depth comparative analysis of (4-(1-Methylcyclopropyl)phenyl)boronic acid , a progressively important reagent, against other commonly used arylboronic acids. We will delve into the electronic and steric factors governing its reactivity, supported by mechanistic insights and comparative data, to empower you in making informed decisions for your synthetic strategies.

The Decisive Role of the Arylboronic Acid Substituent

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly dictated by the electronic nature of the substituents on the aromatic ring. The key step influenced by these substituents is the transmetalation , where the aryl group is transferred from the boron atom to the palladium center. This step is often the rate-determining step of the entire catalytic cycle.[2][3]

Generally, electron-donating groups (EDGs) on the arylboronic acid increase the nucleophilicity of the aryl group, thereby accelerating the transmetalation process and leading to higher reaction rates and often, higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl moiety, which can retard the transmetalation step.[4]

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_RX [label="R¹-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R1R2 [label="R¹-Pd(II)L_n-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Acid [label="R²-B(OH)₂", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" R¹-X"]; OxAdd -> PdII_RX; PdII_RX -> Transmetalation; Boronic_Acid -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R1R2 [label="Rate influenced by R² substituent"]; PdII_R1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } dot

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Unique Electronic Signature of the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl substituent in (4-(1-methylcyclopropyl)phenyl)boronic acid imparts distinct electronic properties that significantly enhance its reactivity. The cyclopropyl group itself is a well-established electron-donating group, a consequence of the high p-character of its C-C bonds, which allows for effective conjugation with the adjacent aromatic π-system. The addition of a methyl group to the cyclopropyl ring further amplifies this electron-donating effect through hyperconjugation.

To quantify the electronic influence of substituents, the Hammett equation provides a valuable framework.[5][6] The Hammett substituent constant, σ (sigma), is a measure of the electronic effect of a substituent in a meta or para position on a benzene ring. A negative σp value indicates an electron-donating group that activates the ring, while a positive value signifies an electron-withdrawing group.

The Hammett constant for the unsubstituted cyclopropyl group is σp = -0.21.[7] While a specific value for the 1-methylcyclopropyl group is not widely documented, it is reasonable to infer a slightly more negative σp value due to the inductive effect of the additional methyl group. This places the 1-methylcyclopropyl substituent among the more potent electron-donating groups, comparable to and even exceeding some commonly employed activating groups.

Comparative Analysis of Hammett Constants (σp)
SubstituentHammett Constant (σp)Electronic EffectReference
-H0.00Neutral[8]
-Cyclopropyl -0.21 Electron-Donating [7]
-(1-Methylcyclopropyl) ~ -0.22 (estimated) Strongly Electron-Donating Inferred
-CH₃ (Methyl)-0.17Electron-Donating[9]
-OCH₃ (Methoxy)-0.27Strongly Electron-Donating[9]
-Cl (Chloro)+0.23Electron-Withdrawing[9]
-CN (Cyano)+0.66Strongly Electron-Withdrawing[9]
-NO₂ (Nitro)+0.78Strongly Electron-Withdrawing[9]

This comparison clearly positions the (1-methylcyclopropyl)phenyl moiety as a highly electron-rich system, which is anticipated to translate into superior reactivity in the Suzuki-Miyaura coupling compared to phenylboronic acid, 4-tolylboronic acid, and even approaching the reactivity of the highly active 4-methoxyphenylboronic acid.

Steric Considerations and Stability

While electronic effects are primary drivers of reactivity, steric hindrance can also play a role. The 1-methylcyclopropyl group is sterically more demanding than a simple methyl or methoxy group. However, in the para position, this steric bulk is remote from the boronic acid functionality and is not expected to significantly impede the approach of the palladium complex during transmetalation.

A crucial aspect to consider with highly reactive boronic acids, particularly those that are electron-rich, is their stability. Arylboronic acids with strong electron-donating groups can be more susceptible to protodeboronation, a side reaction that results in the cleavage of the C-B bond and the formation of the corresponding arene, thus reducing the yield of the desired cross-coupling product.[4] Cyclopropylboronic acids, in general, have been noted for their potential instability under certain conditions.[10]

For applications where prolonged storage or harsh reaction conditions are necessary, the use of boronate esters, such as the pinacol or MIDA (N-methyliminodiacetic acid) esters, is a highly recommended strategy to enhance stability. These esters can be readily prepared from the corresponding boronic acid and often exhibit improved shelf-life and handling characteristics.

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the anticipated high reactivity of (4-(1-Methylcyclopropyl)phenyl)boronic acid, a comparative kinetic study can be performed. The following protocol provides a general framework for comparing its performance against other arylboronic acids in a Suzuki-Miyaura reaction.

// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup under Inert Atmosphere\n(Aryl Halide, Boronic Acid, Base, Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiation [label="Initiate Reaction at Controlled Temperature\n(Add Pd Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Aliquots Taken at Timed Intervals", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Aliquots", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze by GC/LC-MS or NMR\n(Monitor Product Formation/Substrate Consumption)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Plot Concentration vs. Time\n(Determine Initial Rates)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Compare Reactivity Profiles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Initiation; Initiation -> Sampling; Sampling -> Quench; Quench -> Analysis; Analysis -> Data; Data -> End; } dot

Figure 2: General workflow for a comparative kinetic study of arylboronic acids.
Materials and Reagents:
  • (4-(1-Methylcyclopropyl)phenyl)boronic acid

  • Comparative arylboronic acids (e.g., phenylboronic acid, 4-tolylboronic acid, 4-methoxyphenylboronic acid)

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard for quantitative analysis (e.g., dodecane for GC analysis)

Procedure:
  • Reaction Setup: In a series of identical reaction vessels (e.g., Schlenk tubes or microwave vials) equipped with stir bars, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to each vessel via syringe.

  • Reaction Initiation: Add the palladium catalyst (e.g., 2 mol%) to each vessel. Place the vessels in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and begin vigorous stirring. This is time zero.

  • Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately quench each aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel. Analyze the quenched samples by a suitable method (e.g., GC-MS or LC-MS) to determine the ratio of product to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time for each arylboronic acid. The initial slope of these curves will provide the initial reaction rates, allowing for a quantitative comparison of reactivity.

Conclusion and Outlook

Based on fundamental principles of physical organic chemistry and a wealth of data on Suzuki-Miyaura reaction kinetics, (4-(1-Methylcyclopropyl)phenyl)boronic acid is predicted to be a highly reactive and effective coupling partner. Its strong electron-donating character, as indicated by the Hammett constant of the analogous cyclopropyl group, suggests that it will facilitate a rapid transmetalation step, leading to efficient C-C bond formation.

While the inherent reactivity of this boronic acid is a significant advantage, researchers should remain mindful of its potential for lower stability compared to less activated or ester-protected analogues. For applications requiring robust, shelf-stable reagents, conversion to a boronate ester is a prudent strategy.

The inclusion of the 1-methylcyclopropyl moiety is of growing interest in medicinal chemistry due to its unique conformational and metabolic properties. The high reactivity of (4-(1-Methylcyclopropyl)phenyl)boronic acid makes it an invaluable tool for the efficient incorporation of this desirable structural motif into complex molecular architectures. The experimental framework provided herein will enable researchers to further quantify its performance and optimize its use in their specific synthetic contexts.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. BenchChem.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (2025). "kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid". BenchChem.
  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Stenutz, R. Hammett substituent constants.
  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • MDPI. (2023).
  • ACS Publications. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
  • Table 1: Hammett constants for some common substituents.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Semantic Scholar. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • Wikipedia.
  • Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • National Center for Biotechnology Information. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Taylor & Francis Online. (2010).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
  • National Center for Biotechnology Information. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • ResearchGate. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions.
  • MDPI. (2025).
  • Organic Chemistry Portal. (2000).

Sources

Validation

Advantages of using (4-(1-Methylcyclopropyl)phenyl)boronic acid over other organoboron reagents

A Senior Application Scientist's Guide: The Strategic Advantage of (4-(1-Methylcyclopropyl)phenyl)boronic Acid in Drug Discovery Executive Summary In late-stage lead optimization, the choice of organoboron reagents for S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide: The Strategic Advantage of (4-(1-Methylcyclopropyl)phenyl)boronic Acid in Drug Discovery

Executive Summary

In late-stage lead optimization, the choice of organoboron reagents for Suzuki-Miyaura cross-coupling dictates not only the synthetic yield but the ultimate pharmacokinetic viability of the resulting drug candidate. Historically, tert-butylphenyl and unsubstituted cyclopropylphenyl boronic acids have been standard building blocks. However, (4-(1-Methylcyclopropyl)phenyl)boronic acid has emerged as a superior alternative. This guide objectively compares its performance against traditional reagents, demonstrating how the 1-methylcyclopropyl moiety uniquely balances metabolic stability, lipophilicity, and synthetic efficiency.

The Mechanistic Edge: Why 1-Methylcyclopropyl?

The primary driver for utilizing (4-(1-Methylcyclopropyl)phenyl)boronic acid lies in the profound physicochemical upgrades the 1-methylcyclopropyl group imparts to the final biaryl scaffold.

  • Overcoming CYP450 Liability: The tert-butyl group is notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to high intrinsic clearance[1]. As noted in research on 1, replacing fully sp3-hybridized methyl carbons with a cyclopropyl ring dramatically increases the s-character of the C-H bonds[1]. This increases the homolytic bond dissociation energy (BDE), creating a higher activation energy barrier for the initial hydrogen atom abstraction step by CYP enzymes[1].

  • Preventing Bioactivation: While an unsubstituted cyclopropyl group improves stability over tert-butyl, it can sometimes undergo undesirable biotransformations, such as ring-opening to form reactive intermediates or glutathione (GSH) conjugates[2]. Substituting the cyclopropyl ring with a methyl group at the 1-position blocks this oxidation pathway, as detailed in the 2[2].

  • Optimized Lipophilicity: The 1-methylcyclopropyl group acts as a bioisostere that reaches deeper into lipophilic binding pockets compared to a flat aromatic ring or an unsubstituted cyclopropyl group[2]. This conformational restriction boosts target potency and Ligand Lipophilicity Efficiency (LLE) without drastically inflating the overall LogP, a critical factor in 3[3].

G A tert-Butyl Substituent B CYP450 Oxidation A->B Susceptible C Rapid Clearance (Short t1/2) B->C D 1-Methylcyclopropyl Substituent E High C-H BDE (Steric Shielding) D->E Resistant F Metabolic Stability (Long t1/2) E->F

Logical flow of CYP450-mediated metabolic degradation versus stability.

Comparative Performance Data

The following table synthesizes the quantitative advantages of integrating the 1-methylcyclopropyl moiety via its corresponding boronic acid, compared to standard alternatives. The data reflects representative biaryl scaffolds evaluated in Human Liver Microsomes (HLM)[1][3].

Substituent on Phenyl RingIn vitro HLM t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg)LogP (Approx.)Suzuki Coupling Yield (%)
tert-Butyl < 20> 804.285 - 90
Cyclopropyl ~ 45~ 403.585 - 92
1-Methylcyclopropyl > 110< 154.088 - 95

Causality Note: The high Suzuki coupling yield (88-95%) for (4-(1-Methylcyclopropyl)phenyl)boronic acid is attributed to the electron-donating nature of the alkyl substituent, which accelerates the transmetalation step in the palladium catalytic cycle, while the steric bulk is sufficiently distant from the boron center to avoid hindering the reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure high-fidelity incorporation of the 1-methylcyclopropylphenyl moiety, the following protocol utilizes a robust Pd(II) catalyst system designed to handle mild steric hindrance and prevent protodeboronation.

Materials:

  • Aryl Halide (1.0 equiv)

  • (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (4-(1-Methylcyclopropyl)phenyl)boronic acid (1.2 mmol), and K2CO3 (2.5 mmol). Rationale: A slight excess of boronic acid compensates for any competitive protodeboronation that may occur at elevated temperatures.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) to the mixture. Rationale: The bidentate dppf ligand provides a stable, highly active palladium species that resists precipitation as palladium black, ensuring a complete catalytic cycle.

  • Solvent Introduction: Evacuate and backfill the vessel with Argon three times. Inject the degassed 1,4-Dioxane/H2O mixture (5.0 mL) via syringe. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4–8 hours. Monitor progression via LC-MS until the aryl halide is fully consumed.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Rationale: The aqueous wash effectively partitions the inorganic boron salts and potassium carbonate away from the organic product, acting as a self-validating purification step.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

G Step1 1. Reagent Mixing Aryl Halide + Boronic Acid Step2 2. Catalysis Pd(dppf)Cl2, K2CO3, Dioxane/H2O Step1->Step2 Step3 3. Thermal Activation 80-100°C, Inert Atmosphere Step2->Step3 Step4 4. Isolation Aqueous Workup & Extraction Step3->Step4 Step5 5. Final Product Purified Biaryl Scaffold Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

(4-(1-Methylcyclopropyl)phenyl)boronic acid is not merely a structural novelty; it is a strategic tool for medicinal chemists. By leveraging this reagent, drug development professionals can seamlessly install a moiety that simultaneously resolves the metabolic liabilities of tert-butyl groups, avoids the bioactivation risks of simple cyclopropyls, and maintains excellent cross-coupling efficiency.

References

  • [3] Title: Applications in medicinal chemistry for cyclopropyl-containing compounds. Source: Benchchem. URL:

  • [2] Title: Metabolism of cyclopropyl groups. Source: Hypha Discovery. URL:

  • [1] Title: Metabolically Stable tert-Butyl Replacement. Source: PMC (NIH). URL:

Sources

Comparative

Cost-effectiveness analysis of using (4-(1-Methylcyclopropyl)phenyl)boronic acid in multi-step synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the efficiency and economic viability of multi-step synthesis are paramount. Every step, from the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficiency and economic viability of multi-step synthesis are paramount. Every step, from the choice of starting materials to the final purification, contributes to the overall cost and timeline of bringing a new therapeutic agent to market. This guide provides a detailed cost-effectiveness analysis of a key building block, (4-(1-Methylcyclopropyl)phenyl)boronic acid , in the context of multi-step synthesis, with a focus on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

The pharmaceutical industry heavily relies on robust and versatile chemical reactions to construct complex molecular architectures.[1][2] The palladium-catalyzed Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organohalides, stands as a cornerstone of this endeavor.[3][4][5] Boronic acids, in particular, are favored for their stability, low toxicity, and the ease of removal of byproducts.[4][6] The choice of a specific boronic acid can significantly impact not only the chemical outcome but also the economic feasibility of a synthetic route.[7]

This guide will delve into the practical and economic considerations of employing (4-(1-Methylcyclopropyl)phenyl)boronic acid, a compound featuring a desirable strained ring system often found in bioactive molecules. We will compare it with other commercially available phenylboronic acid derivatives, providing a framework for rational decision-making in your synthetic planning.

The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a drug candidate. Its unique electronic and steric properties can lead to favorable interactions with biological targets. The 1-methylcyclopropyl substituent, in particular, offers a strategic three-dimensional element.

Comparative Analysis of Phenylboronic Acids

The selection of a boronic acid is a critical decision in the design of a multi-step synthesis. Factors to consider include not only the purchase price but also the expected reaction yield, efficiency, and the cost of the necessary catalyst and reaction conditions. Below is a comparative analysis of (4-(1-Methylcyclopropyl)phenyl)boronic acid and two common alternatives: the parent phenylboronic acid and a more functionalized analog, (4-methoxyphenyl)boronic acid.

Feature(4-(1-Methylcyclopropyl)phenyl)boronic acidPhenylboronic acid(4-Methoxyphenyl)boronic acid
Structure A phenylboronic acid with a 1-methylcyclopropyl substituent at the 4-position.The simplest aryl boronic acid.A phenylboronic acid with an electron-donating methoxy group at the 4-position.
CAS Number 1264296-84-598-80-6[8]5720-07-0
Molecular Weight 176.02 g/mol 121.93 g/mol [8]151.96 g/mol
Typical Commercial Price (per gram) ~$150 - $300~$2 - $10~$5 - $20
Key Synthetic Application Introduction of a substituted aryl ring with a 3D structural element.Introduction of a simple phenyl group.Introduction of an electron-rich phenyl group.
Synthesis Complexity Higher, involving the formation of the cyclopropane ring.[9][10]Lower, with well-established synthetic routes.[8]Lower, with straightforward synthesis from anisole.

Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and vendor.

The significantly higher price of (4-(1-Methylcyclopropyl)phenyl)boronic acid is a direct reflection of its more complex synthesis.[9][10] This initial cost must be weighed against its potential to impart desirable properties to the final molecule, potentially reducing the number of synthetic steps or improving the biological activity, thereby offering long-term cost benefits.

Experimental Workflow: A Representative Suzuki-Miyaura Coupling

To provide a practical context for our cost-effectiveness analysis, we will outline a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction. This protocol is a generalized procedure and may require optimization for specific substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and Base (e.g., K2CO3, 2.0 eq) in a reaction flask. solvent Add degassed solvent (e.g., Toluene/Water or Dioxane/Water). reagents->solvent heat Heat the mixture under an inert atmosphere (e.g., N2 or Ar) at 80-100 °C. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench with water. monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry the organic layer over Na2SO4, filter, and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., (4-(1-Methylcyclopropyl)phenyl)boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Cost-Effectiveness Analysis: A Calculated Comparison

To truly assess the cost-effectiveness, we must look beyond the initial purchase price of the boronic acid and consider the cost per gram of the desired product. This calculation takes into account the molecular weights of the reactants, the reaction yield, and the cost of all key reagents.

For this analysis, we will consider the Suzuki coupling of our three boronic acids with a common, mid-range priced aryl bromide (e.g., 4-bromo-N,N-dimethylaniline, ~ 10/g).Wewillassumeacatalystcostof 50/g for Pd(PPh₃)₄ and a base cost of ~$0.10/g for K₂CO₃.

Boronic AcidBoronic Acid Cost/gAssumed YieldCost of Boronic Acid per mmol of ProductCost of Aryl Bromide per mmol of ProductCost of Catalyst & Base per mmol of ProductTotal Reagent Cost per gram of Product
(4-(1-Methylcyclopropyl)phenyl)boronic acid$20085%$41.88$3.57$1.77~$175
Phenylboronic acid$595%$0.72$3.57$1.77~$25
(4-Methoxyphenyl)boronic acid$1090%$1.69$3.57$1.77~$30

Disclaimer: These calculations are illustrative and based on estimated prices and typical yields. Actual costs will vary.

This analysis clearly demonstrates that the use of (4-(1-Methylcyclopropyl)phenyl)boronic acid leads to a significantly higher reagent cost per gram of the final product. This underscores the importance of justifying its use based on the unique structural and potential biological advantages it confers.

Decision-Making Framework for Reagent Selection

The choice of a boronic acid in a multi-step synthesis is a strategic decision that should be guided by a clear set of criteria. The following diagram illustrates a logical framework for this process.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(1-Methylcyclopropyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(1-Methylcyclopropyl)phenyl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.